1-Phenylprop-2-en-1-one, commonly known as Acrylophenone, is a simple chalcone derivative characterized by an α,β-unsaturated ketone system [1]. Its fundamental structure underpins its chemical reactivity and biological activity.
The table below summarizes its key physicochemical data:
| Property | Value / Description | Source |
|---|---|---|
| CAS Registry Number | 768-03-6 | [2] |
| Molecular Formula | C₉H₈O | [3] [2] |
| Molecular Weight | 132.16 g/mol | [3] [2] |
| Physical State | Clear, colorless to pale yellow oil | [4] [2] |
| Density | 0.996 g/mL | [5] [4] |
| Boiling Point | 202.6 ± 13.0 °C (at 760 mmHg) | [3] [4] |
| Flash Point | 73.7 ± 14.8 °C | [3] |
| Log P (Octanol/Water) | 1.88 | [5] [3] |
| Refractive Index | 1.525 | [3] |
| Solubility | Slightly soluble in chloroform, ethyl acetate | [4] [2] |
Proper handling is crucial due to the compound's reactivity and toxicity. Key safety information includes:
The α,β-unsaturated carbonyl system serves as a Michael acceptor, enabling covalent bonding with nucleophiles like cysteine thiols in biological peptides and proteins [1]. This electrophilic property is key to its bioactivity and role in medicinal chemistry.
Pyrazole–chalcone conjugates based on the 1-phenylprop-2-en-1-one scaffold were designed, synthesized, and evaluated as tubulin polymerization inhibitors [6].
Chalcones can activate the Keap1/Nrf2-ARE pathway, a key pharmacological target for chronic diseases like cancer and neurodegenerative disorders [1]. The mechanism involves the α,β-unsaturated carbonyl group forming a covalent bond with cysteine thiols on the Keap1 protein.
Diagram of the Keap1/Nrf2-ARE pathway activation by chalcones. The electrophilic chalcone modifies Keap1, leading to Nrf2-driven gene expression.
The synthesis of this compound is achieved via a Mannich reaction, which involves the reaction of acetophenone, formaldehyde, and an amine hydrochloride to form a Mannich base intermediate. This intermediate can then undergo dehydrohalogenation or be used directly, as its chemical structure permits in situ formation of the α,β-unsaturated ketone moiety—the core structure of this compound [1] [2] [3].
The logical workflow and chemical relationship between the starting materials, the intermediate, and the final product are illustrated below.
Synthesis workflow for this compound via a Mannich base intermediate.
You can execute the core Mannich reaction synthesis using either conventional heating or microwave irradiation. The following tables detail the reagents and specific conditions for each method.
Table 1: Reagents for Conventional Synthesis [2]
| Reagent | Role in Reaction | Typical Quantity (mmol) |
|---|---|---|
| Acetophenone (or derivative) | Substrate with active hydrogen | 10-17 mmol |
| Paraformaldehyde | Source of formaldehyde | 20-34 mmol |
| Dimethylamine hydrochloride | Amine component | 10-17 mmol |
| Acetic Acid | Reaction solvent & catalyst | 25-43 mL |
Table 2: Synthesis Method Comparison [2]
| Compound (Ar Group) | Conventional Method | Microwave Method | | :--- | :--- | :--- | | | Time (hours) | Yield (%) | Conditions (Power, Time) | Yield (%) | | C₆H₅- | 24 | 62 | 70W, 60 min | 24 | | 4-ClC₆H₄- | 24 | 25 | 70W, 10 min | 33 | | 4-FC₆H₄- | 24 | 66 | 70W, 40 min | 32 | | 4-BrC₆H₄- | 24 | 30 | 70W, 70 min | 21 |
Table 3: Physicochemical Properties of Key Compounds
| Property | Acetophenone [4] | This compound [1] |
|---|---|---|
| CAS Number | 98-86-2 | N/A |
| Molecular Formula | C₈H₈O | C₉H₈O |
| Molecular Weight | 120.15 g/mol | 132.16 g/mol |
| Boiling Point | 202 °C (lit.) | 115 °C at 18 Torr |
| Melting Point | 19-20 °C (lit.) | N/A |
| Density | 1.03 g/mL at 25 °C | 0.996 g/cm³ |
This compound and its precursor Mannich bases are of significant interest in medicinal chemistry due to their α,β-unsaturated ketone moiety [2]. This functional group is a classic cysteine-targeting warhead found in covalent enzyme inhibitors [5].
This compound (1-phenylprop-2-en-1-one) is a simple α,β-unsaturated ketone. Its core structure, which combines a reactive carbonyl and an alkene group, makes it a valuable scaffold for constructing more complex molecules [1].
The table below summarizes its fundamental properties:
| Property | Description / Value |
|---|---|
| Chemical Name | 1-Phenylprop-2-en-1-one [1] |
| Molecular Formula | C₉H₈O [1] |
| Molar Mass | 132.162 g·mol⁻¹ [1] |
| Physical Description | Chemical compound [1] |
| Boiling Point | 115 °C at 18 Torr [1] |
| Density | 0.996 g/cm³ [1] |
| Key Feature | α,β-unsaturated ketone structure [1] |
A classical and efficient method for preparing this compound is the Mannich reaction, starting from its saturated analog, acetophenone [1].
Synthesis of this compound via Mannich Reaction
The utility of this compound in drug discovery is demonstrated by its role as a precursor to various bioactive molecules and its use in creating diverse chemical libraries.
This compound can be further functionalized using the Mannich reaction to produce derivatives with potential biological activity. This one-pot condensation introduces an aminomethyl group at the alpha position of the carbonyl [2].
An example is the synthesis of 1-aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one dihydrochlorides. These Mannich bases have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, with one derivative (TA2, featuring a methyl substituent on the phenyl ring) identified as a promising lead compound [2].
A modern application of this compound-related chemistry is in Diversity-Oriented Synthesis (DOS), a strategy to efficiently generate large, structurally diverse libraries of compounds from a common precursor [3].
Researchers have used easily accessible amino dimethoxyacetophenones as starting points for DOS to create libraries of natural product analogs. This approach allows for the rapid synthesis of diverse structures like flavones, coumarins, azocanes, chalcones, and aurones—scaffolds frequently investigated as lead compounds in drug discovery [3].
Aminoacetophenone as a precursor to diverse scaffolds
This compound derivatives are also valuable in studying and utilizing photochemical behaviors. For instance, 3-azido-acrylophenones serve as precursors to heterocyclic compounds like oxazoles through UV-induced reactions, which are valuable motifs in medicinal chemistry [4].
The proposed mechanism involves the azide group undergoing photolysis, leading to an azirine intermediate, which then forms a nitrile ylide and finally ring-expands to the oxazole product [4].
The scaffolds accessible from this compound and its related building blocks have significant relevance in therapeutic development:
The following is a generalized procedure based on the Mannich reaction for synthesizing an N-methylpiperazine-functionalized this compound derivative [2].
A 2023 study describes an efficient, metal-free synthesis of substituted aryl vinyl ketones from readily available β-amino-carbonyl compounds (Mannich bases) [1] [2].
Synthetic route to aryl vinyl ketones from aryl methyl ketones.
Synthesis of Aryl Vinyl Ketones from Mannich Salts [1] [2]
Aryl vinyl ketones are valuable intermediates for constructing complex molecules. The table below summarizes key transformations.
| Application | Reaction Type | Product | Key Conditions | Reference |
|---|---|---|---|---|
| Natural Product Synthesis | Claisen Rearrangement/Dehydration | Mimosifoliol (neoflavonoid) | Ethyl chloroformate, DIPEA, DCE | [1] [2] |
| Heterocycle Formation | Cyclocondensation | Substituted Quinolines | Reaction with amines in DMF | [1] [2] |
| Cyclization | Nazarov Reaction | Indanones | Aryl boric acid/Fe(OTf)₃ catalyst | [3] |
Synthesis of Mimosifoliol The synthetic route to the natural product mimosifoliol showcases the utility of vinyl ketones in complex molecule construction [1] [2].
Key steps in the total synthesis of the natural product Mimosifoliol.
Spectroscopic Data for Aryl Vinyl Ketones [1] [2]
| Spectroscopic Method | Key Characteristic Signals |
|---|---|
| IR (KBr) | C=O stretch: ~1660-1700 cm⁻¹; C=C (vinyl): ~1615 cm⁻¹; O-H (if present): ~3340-3460 cm⁻¹ (broad) |
| ¹H NMR (CDCl₃/DMSO-d₆) | Aromatic protons: δ 6.43-8.36 ppm; Vinyl protons: appear as characteristic multiplets |
| ¹³C NMR (CDCl₃/DMSO-d₆) | Carbonyl Carbon: δ 189-196 ppm (simple aryl); δ 177-182 ppm (heteroaryl); Vinyl Carbons: δ 129-137 ppm |
Computational Reactivity Analysis of Mimosifoliol [1] [2]
Aryl vinyl ketones show promise in early-stage drug discovery.
This compound (1-phenylprop-2-en-1-one) is an organic compound with the molecular formula C₉H₈O that serves as a versatile monomer for synthesizing poly(phenylvinyl ketone) and various copolymers [1]. This α,β-unsaturated ketone possesses a reactive vinyl group conjugated with a carbonyl functionality, enabling polymerization through multiple mechanisms including free radical and anionic pathways [1] [2]. The resulting polymers exhibit unique photodegradability and potential for functional materials, making them valuable for pharmaceutical applications such as drug delivery systems, nanoporous materials, and stimuli-responsive carriers [2].
The polymerization behavior of this compound is influenced by its molecular structure, where the phenyl group and carbonyl functionality create an electron-deficient double bond that responds differently to various initiation methods [2]. These polymers can undergo main-chain scission upon UV irradiation, enabling the design of degradable systems with precise control over release profiles [2]. This document provides detailed protocols and analytical data for both radical and anionic polymerization of this compound, specifically tailored for pharmaceutical researchers and polymer scientists.
Free radical polymerization represents the most straightforward method for polymerizing this compound, proceeding through classical chain-reaction steps [3]. The mechanism begins with initiator decomposition to generate free radicals, followed by chain propagation through addition to the vinyl group of monomers, and concludes with chain termination via radical coupling or disproportionation [3].
Chain Initiation: The process commences with thermal decomposition of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. AIBN is particularly effective for this compound polymerization, decomposing at elevated temperatures (60-80°C) to yield cyanopropyl radicals that initiate the polymerization [2]:
Chain Propagation: The initiated radical repeatedly adds to this compound monomers through the vinyl group, forming the growing polymer backbone [3]:
Chain Termination: The propagating chains terminate primarily through bimolecular reactions [3]:
Table 1: Comparison of Radical Initiators for this compound Polymerization
| Initiator | Decomposition Temperature (°C) | Concentration (mol% relative to monomer) | Solvent Compatibility | Polymer Characteristics |
|---|---|---|---|---|
| AIBN | 60-80 | 0.5-2.0 | Hydrocarbons, DMSO, dioxane | Moderate MW, Đ ~1.5-2.5 |
| Benzoyl Peroxide | 70-90 | 0.5-2.0 | Hydrocarbons, chlorinated solvents | Higher MW, broader Đ |
| Potassium Persulfate | 50-70 (aqueous) | 0.5-2.0 | Aqueous buffers only | Lower MW, water-soluble copolymers |
| UV Radiation | Ambient (UV activation) | Photoinitiator required | Various organic solvents | Controlled branching, colored polymers |
Radical polymerization typically produces polymers with molecular weights ranging from 2,000 to 40,000 g/mol with dispersity (Đ) between 1.5 and 2.5, indicating moderate control over molecular weight distribution [2]. This method can be performed in bulk, hydrocarbon solutions, or using gamma radiation initiation, providing flexibility in polymer characteristics [2].
Anionic polymerization of this compound proceeds through a living chain-growth mechanism when conducted under rigorously anhydrous and oxygen-free conditions [1] [3]. This pathway offers superior control over molecular weight, architecture, and chain-end functionality compared to radical methods [3] [4].
Chain Initiation: Anionic initiators such as alkyllithium compounds (n-BuLi) or Grignard reagents attack the electron-deficient vinyl group of this compound [3]:
Chain Propagation: The carbanion chain end repeatedly adds to monomer molecules in a controlled manner [3]:
Chain Termination: Unlike radical polymerization, anionic chains do not spontaneously terminate but remain active until quenched [3]:
The living nature of anionic polymerization enables the synthesis of well-defined block copolymers and functionalized polymers with narrow molecular weight distributions (Đ < 1.2) when proper anhydrous conditions are maintained [3] [4]. This mechanism is particularly valuable for creating amphiphilic block copolymers for pharmaceutical applications, where precise control over polymer architecture dictates self-assembly behavior and drug loading capacity [5].
Diagram 1: Anionic polymerization mechanism for this compound showing the sequential steps and critical reaction conditions required for successful polymerization.
Table 2: Anionic Initiators for this compound Polymerization
| Initiator | Solvent System | Temperature Range | Molecular Weight Control | Dispersity (Đ) | Functional Group Tolerance |
|---|---|---|---|---|---|
| n-BuLi | Hydrocarbons (hexane, cyclohexane) | -70°C to 25°C | Excellent | 1.05-1.15 | Low |
| Grignard Reagents | Ethers (THF, diethyl ether) | -30°C to 25°C | Good | 1.1-1.2 | Moderate |
| Sodium Naphthalenide | THF, DMSO | -70°C to 0°C | Excellent | 1.05-1.15 | Low |
| Lithium Diisopropylamide (LDA) | THF, hydrocarbons | -78°C to 0°C | Moderate | 1.2-1.4 | High |
Materials:
Equipment:
Procedure:
Monomer Purification: Purify this compound by recrystallization from ethanol or distillation under reduced pressure (115°C at 18 Torr) [1]. Store under inert atmosphere.
Initiator Preparation: Recrystallize AIBN from ethanol and dry under vacuum. Prepare a stock solution in the reaction solvent at known concentration.
Reaction Setup:
Polymerization:
Polymer Isolation:
Characterization:
Expected Results: This protocol typically yields 60-90% conversion to poly(phenylvinyl ketone) with molecular weights of 5,000-20,000 g/mol and dispersity of 1.5-2.5 [2]. The polymer exhibits strong UV absorption with λₘₐₓ ~250-280 nm and undergoes photodegradation upon extended UV exposure [2].
Materials:
Equipment:
Procedure:
Apparatus Preparation:
Solvent and Monomer Transfer:
Initiation and Polymerization:
Chain Termination:
Polymer Isolation:
Characterization:
Expected Results: This protocol typically yields >90% conversion to poly(phenylvinyl ketone) with controlled molecular weights (2,000-50,000 g/mol) and narrow dispersity (Đ < 1.2) [3] [2]. The living chain ends can be functionalized or used for block copolymer synthesis [4].
Diagram 2: General workflow for this compound polymerization showing critical steps that require strict control for successful polymer synthesis.
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization provides enhanced control over this compound polymerization, enabling synthesis of well-defined polymers with complex architectures [2].
Materials:
Procedure:
Expected Results: RAFT polymerization typically yields polymers with controlled molecular weights (2,000-40,000 g/mol) and narrow dispersity (Đ < 1.2) [2]. This method enables synthesis of block copolymers, star polymers, and other complex architectures while maintaining the photodegradable characteristics of poly(phenylvinyl ketone) segments [2].
Table 3: Characterization Data for Poly(this compound) Synthesized by Different Methods
| Polymerization Method | Molecular Weight Range (g/mol) | Dispersity (Đ) | Conversion (%) | Key Structural Features |
|---|---|---|---|---|
| Free Radical (AIBN) | 5,000-20,000 | 1.5-2.5 | 60-90 | Random branching, moderate end-group control |
| Anionic (n-BuLi) | 2,000-50,000 | 1.05-1.20 | >90 | Linear chains, well-defined end groups |
| RAFT | 2,000-40,000 | 1.05-1.20 | 70-95 | Controlled architecture, thiocarbonylthio end groups |
| Thermal Self-polymerization | 1,000-4,000 | 2.0-3.0 | 50-70 | Broad MWD, irregular structure |
Poly(phenylvinyl ketone) derivatives undergo main-chain scission upon UV irradiation (λ = 254-365 nm) through Norrish type I and II mechanisms [2]. The degradation rate depends on molecular weight, tacticity, and presence of photosensitizers.
Quantitative Degradation Data:
The photodegradable nature of poly(this compound) makes it particularly valuable for pharmaceutical applications [2]. Specific implementations include:
Stimuli-Responsive Drug Delivery: Block copolymers containing poly(phenylvinyl ketone) segments can self-assemble into micelles that disintegrate upon UV exposure, enabling triggered drug release [2]. For example, polystyrene-b-poly(phenyl vinyl ketone)-b-polyacrylic acid triblock copolymers form spherical micelles in water that completely disintegrate under UV irradiation due to photocleavage of the PVK block [2].
Nanoporous Materials Production: The predictable degradation profile enables creation of tailored nanoporous structures for controlled release matrices and tissue engineering scaffolds [2].
Imaging and Microfabrication: The photo-responsive nature allows patterning of polymeric structures for biosensing and diagnostic applications [2].
Common Issues and Solutions:
Scale-up Considerations:
Poly(phenyl vinyl ketone) (PPVK) is a photodegradable polymer that has garnered significant attention for its potential in creating smart materials. Its synthesis typically starts from the monomer phenyl vinyl ketone (PVK), which is also known as acrylophenone [1]. PPVK is highly valued for its photo-responsive nature, undergoing main-chain scission under UV light via a Norrish type II mechanism [2] [3]. This property makes it an excellent candidate for applications such as controlled release systems (e.g., for agrochemicals or drugs), the production of nanoporous materials, and for enabling surface modifications on demand [2] [3].
The following table summarizes the key controlled radical polymerization methods for synthesizing PVK-based polymers, as identified in the current literature. The data shows that well-defined polymers with narrow molecular weight distributions can be achieved.
| Polymerization Method | Initiator/Catalyst System | Solvent | Temperature | Achieved Mn (kg·mol⁻¹) | Đ (Mw/Mn) | Key Features |
|---|---|---|---|---|---|---|
| PET-RAFT [4] | Eosin Y, visible light | Not Specified | Ambient | Up to 40 | < 1.2 | Controlled polymerization in air; scalable to multi-gram |
| Thermal RAFT [2] | VA-044 | Methanol/Water | 50 °C | 26.4 | 1.49 | Used in PISA for nanoparticles with various morphologies |
| RAFT (general) [3] | AIBN with Trithiocarbonate CTA | Various (e.g., bulk, solution) | 60-70 °C | 2 - 40 | < 1.2 | Good control over Mn and architecture |
The synthesis of the phenyl vinyl ketone (PVK) monomer itself can be achieved through a Mannich reaction involving acetophenone, formaldehyde, and an amine hydrochloride, followed by elimination [1].
This method offers a high degree of control under mild, visible light conditions.
This one-pot protocol allows for the direct creation of photodegradable nanoparticles with various morphologies.
The workflow for this PISA process and the subsequent photodegradation is outlined below.
Table 1: Basic Chemical Properties of Acrylophenone [1] [2]
| Property | Value / Description |
|---|---|
| CAS Number | 768-03-6 |
| IUPAC Name | 1-phenylprop-2-en-1-one |
| Molecular Formula | C₉H₈O |
| Molecular Weight | 132.16 g/mol |
| Structure | C=CC(=O)C₁=CC=CC=C₁ |
| Common Synonyms | Phenyl vinyl ketone; 3-Oxo-3-phenylpropene |
| Boiling Point | 115 °C at 18 Torr [2] |
| Density | 0.996 g/cm³ [2] |
| Solubility | Soluble in DMSO [1] |
Primary Application: this compound is a versatile α,β-unsaturated ketone. Its vinyl group readily undergoes polymerization, while the carbonyl group is reactive toward nucleophiles [1]. This dual functionality makes it a valuable building block for functionalized polymers and fine chemicals [1].
The most common and industrially relevant synthesis method is the Mannich Reaction.
Protocol 1: Synthesis via Mannich Reaction [1]
This one-pot, two-step synthesis involves first forming a Mannich base, which then undergoes elimination.
Reaction Mechanism: The synthesis proceeds via a classic Mannich reaction followed by an elimination step [1].
Diagram 1: Two-step synthesis of this compound from a Mannich base.
Procedure:
Yield & Optimization: Yields are good to high. The microwave-assisted method provides a dramatic improvement in reaction time (10 minutes) and can yield products like trifluoroethyl-derived secondary amines in about 71.4% [1].
Protocol 2: Alternative Synthesis via Acryloyl Chloride [1] This method uses a Friedel-Crafts acylation approach.
This compound's primary application in resin manufacturing is as a comonomer and cross-linking agent. Its vinyl group allows it to be incorporated into polymer chains, while the carbonyl group offers a site for post-polymerization modification or contributes to the material's properties [1] [2].
Application Note: Enhancing Denture Base Resin Performance A key application is the copolymerization of methyl methacrylate (MMA) with cycloaliphatic comonomers like tricyclodecane dimethanol diacrylate (TCDDMDA) to form P(MMA-co-TCDDMDA) [3]. Research shows this novel copolymer significantly improves mechanical properties, biocompatibility, and color stability compared to conventional PMMA [3].
Table 2: Color Stability (ΔE) of Denture Base Copolymers after 56 Days in Food Colorants [3]
| Comonomer Concentration | Erythrosine | Tartrazine | Sunset Yellow |
|---|---|---|---|
| 0% (Control P(MMA)) | Highest ΔE | Lowest ΔE | Highest ΔE |
| 10% TCDDMDA | Intermediate ΔE | Intermediate ΔE | Intermediate ΔE |
| 20% TCDDMDA | Lowest ΔE | Lowest ΔE | Lowest ΔE |
Notes on Results:
The workflow for creating and testing such a copolymer is as follows:
Diagram 2: Workflow for evaluating comonomer effects on denture base resin color stability.
Beyond material science, this compound is a key precursor in medicinal chemistry. Its α,β-unsaturated carbonyl moiety is a potent Michael acceptor, making it reactive towards biological nucleophiles like thiol groups in proteins [1].
Application Note: Synthesis of Cytotoxic Agents [4]
Intended Use: this compound is intended for research purposes and is not designed for human therapeutic or veterinary use [1]. Its reactivity with biological nucleophiles suggests potential toxicity.
Storage: Store in a dry, dark place. For short-term storage (days to weeks), keep at 0 - 4 °C. For long-term storage (months to years), keep at -20 °C [1].
This compound is a synthetically accessible and highly useful comonomer. Its application in P(MMA-co-TCDDMDA) for denture bases highlights its real-world impact in creating more durable and aesthetically stable materials [3]. Furthermore, its role as a core structure in cytotoxic molecules underscores its broader potential in pharmaceutical development [4].
Michael addition is the 1,4-conjugate addition of a resonance-stabilized carbanion to an activated alkene [1]. Acrylophenone, an α,β-unsaturated ketone, acts as the Michael acceptor due to its electron-withdrawing carbonyl group conjugated to a carbon-carbon double bond [2].
This protocol describes an asymmetric Michael addition of acetophenone-derived enolate to this compound, inspired by organocatalytic methodologies [3].
| Analysis Method | Purpose | Key Characteristics |
|---|---|---|
| TLC | Reaction monitoring | Compare starting material vs. product Rf values |
| NMR Spectroscopy | Structural confirmation | Loss of this compound β-proton vinyl signal (~6.5-7.0 ppm); appearance of new α-proton multiplet (~2.5-3.5 ppm) |
| Chiral HPLC/GC | Enantiomeric excess | Determine ee using chiral stationary phases |
| IR Spectroscopy | Functional group tracking | Carbonyl stretch retention with alkene band diminishment |
| HRMS | Mass confirmation | Verify molecular formula of adduct |
Michael adducts serve as key intermediates for synthesizing biologically active molecules and pharmaceuticals [4]. The versatility of these compounds enables access to diverse therapeutic scaffolds.
| Parameter | Importance | Optimization Tips |
|---|---|---|
| Moisture Exclusion | Critical for enolate stability | Use anhydrous solvents; conduct reactions under inert atmosphere |
| Catalyst Loading | Impacts rate and enantioselectivity | Typically 10-20 mol%; optimize for specific substrate |
| Base Selection | Affects enolate formation and reactivity | Consider pKₐ matching; lithium salts often beneficial for chelation |
| Reaction Monitoring | Prevents over-addition or decomposition | Use TLC and HPLC; stop at complete this compound consumption |
| Temperature Control | Maintains stereoselectivity | Room temperature typically optimal for organocatalysis |
This compound serves as a versatile photochemical building block in synthetic organic chemistry, particularly for constructing nitrogen-containing heterocycles. Its structure, featuring an α,β-unsaturated carbonyl system, allows it to participate in various light-mediated transformations. Recent advances have demonstrated its utility in visible-light photocatalysis under continuous flow conditions, enabling efficient synthesis of biologically relevant Δ¹-pyrroline scaffolds with improved efficiency and selectivity compared to traditional thermal methods [1]. These five-membered N-heterocycles are privileged structures in medicinal chemistry, found in numerous natural products and pharmaceuticals, including the alkaloid myosmine and the amino acid pyrrolysine [1]. The photochemical approach to these valuable compounds represents a significant advancement in sustainable synthetic methodology, reducing reaction times, improving energy efficiency, and minimizing waste formation.
The photochemical transformation of acrylophenones into Δ¹-pyrrolines proceeds through a formal (3+2)-cycloaddition with 2H-azirines, initiated by visible light photocatalysis. The mechanism involves a complex sequence of energy and electron transfer steps that ultimately lead to ring expansion and formation of the pyrroline core structure [1].
Table 1: Key Photophysical Properties of this compound in Cycloaddition Reactions
| Property | Description | Experimental Evidence |
|---|---|---|
| Reaction Type | Formal (3+2)-cycloaddition | Characterization of regioisomers via NMR and X-ray crystallography [1] |
| Activation Mode | Visible light photocatalysis | Reaction proceeds only under 440 nm LED irradiation [1] |
| Key Intermediate | Excited triplet state of photocatalyst | Quenching studies and catalyst optimization [1] |
| Stereochemical Outcome | Mixture of cis/trans diastereomers | Diastereomeric ratios up to 69:31 achieved [1] |
The reaction mechanism begins with photoexcitation of the photocatalyst, which subsequently engages in energy or electron transfer with the reaction components, leading to ring opening of the 2H-azirine and subsequent addition across the this compound's electron-deficient double bond. The process culminates in cyclization to form the Δ¹-pyrroline product, with the specific diastereomeric ratio dependent on the substituents present on both reaction partners [1].
Figure 1: Photocatalytic Mechanism of Δ¹-Pyrroline Formation. The diagram illustrates the key steps in the visible-light-mediated formal (3+2)-cycloaddition between acrylophenones and 2H-azirines, including photoexcitation, electron transfer, and cyclization stages [1].
Protocol Objective: To provide a detailed procedure for the synthesis of trisubstituted Δ¹-pyrrolines via visible-light-promoted formal (3+2)-cycloaddition of this compound with 2H-azirines under continuous flow conditions [1].
Materials and Equipment:
Step-by-Step Procedure:
Solution Preparation: Dissolve this compound derivative (0.15 mmol), 2H-azirine (0.225 mmol), and photocatalyst (7 mol%) in 1.5 mL of anhydrous 1,2-dichloroethane. Ensure complete dissolution by stirring or brief sonication.
Reactor Setup: Assemble the continuous flow reactor according to manufacturer instructions. Connect the syringe pumps and ensure the blue LED light source is properly positioned to illuminate the entire reaction loop.
Reaction Execution: Load the reaction solution into the sample loop (1.5 mL). Initiate flow through the reactor with a residence time of 30 minutes at ambient temperature.
Process Monitoring: Monitor reaction progress by TLC analysis of aliquots collected from the outlet stream. For slower-reacting substrates (e.g., acrylates), extend residence time to 40 minutes to improve conversion.
Product Isolation: After complete residence time, collect the reaction mixture and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using hexane/ethyl acetate gradient elution to separate diastereomers and isolate the pure Δ¹-pyrroline product.
Characterization: Characterize products by ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, and HRMS. Determine diastereomeric ratio by ( ^1 \text{H} ) NMR analysis or chiral HPLC. Confirm stereochemistry by single-crystal X-ray diffraction where possible [1].
Technical Notes:
The continuous flow photochemical protocol demonstrates considerable versatility across a range of this compound derivatives. Electron-withdrawing and electron-donating substituents on the phenyl ring are generally well-tolerated, with variations in yield and diastereoselectivity observed depending on the specific substitution pattern.
Table 2: Substrate Scope and Performance of this compound Derivatives
| This compound Substituent | Product Yield (%) | Diastereomeric Ratio (trans:cis) | Notes |
|---|---|---|---|
| 4-NO₂ | 91 | 58:42 | Highest yielding electron-withdrawing group [1] |
| 4-CH₃ | 65 | 61:39 | Moderate yield with electron-donating group [1] |
| 4-OCH₃ | 70 | 61:39 | Standard condition reference [1] |
| 2-Naphthyl | 52 | 67:33 | Extended aromatic system [1] |
| 3,4-Methylenedioxy | 42 | 63:37 | Fused heterocyclic substituent [1] |
| Heteroaromatic | 80-83 | 50:50 to 56:44 | Excellent yields with heterocycles [1] |
| 3-NHBoc | 93 | 56:44 | Highest yielding substrate [1] |
| Methyl vinyl ketone | 53 | 50:50 | Aliphatic variant [1] |
Extensive reaction optimization has revealed the critical importance of photocatalyst selection, solvent system, and reactant stoichiometry for achieving high yields and selectivity in the transformation.
Table 3: Reaction Optimization Parameters and Outcomes
| Variation from Standard Conditions | Yield (%) | Diastereomeric Ratio (trans:cis) | Conclusion |
|---|---|---|---|
| Standard conditions | 70 | 61:39 | Optimal baseline [1] |
| No photocatalyst | Trace | - | Photocatalyst essential [1] |
| No light irradiation | No reaction | - | Light required for activation [1] |
| 2-MeTHF as solvent | 45 | 69:31 | Greener solvent, lower yield [1] |
| MeCN as solvent | 65 | 47:53 | Similar yield, reversed selectivity [1] |
| TPT as photocatalyst | Trace | - | Ineffective photocatalyst [1] |
| 4-CzIPN as photocatalyst | No reaction | - | Ineffective photocatalyst [1] |
| Reduced catalyst (5 mol%) | 53 | 63:37 | Lower yield with less catalyst [1] |
| Reduced 2H-azirine (1.2 equiv.) | 54 | 59:41 | Lower yield with less azirine [1] |
The photochemical methodology can be extended to synthesize more complex tetrasubstituted pyrroles through a sequential cycloaddition-oxidation process. When chalcones are employed as starting materials instead of simple acrylophenones, the initially formed Δ¹-pyrrolines undergo subsequent oxidation to yield fully aromatic pyrrole systems [1]. This one-pot transformation demonstrates the versatility of the photochemical approach and provides access to more complex heteroaromatic systems prevalent in pharmaceutical compounds and functional materials.
Key Advancement: Using chalcone 4a with 2H-azirine 2a under standard continuous flow conditions produces the corresponding Δ¹-pyrroline 3aa in 82% yield with 73:27 d.r., which can then be oxidized to the tetrasubstituted pyrrole [1]. This expansion of substrate scope significantly enhances the synthetic utility of the methodology.
The continuous flow approach addresses one of the most significant challenges in photochemistry - scalability. Traditional batch photochemical reactions often suffer from limited light penetration and inefficient mixing when scaled to production volumes. The continuous flow methodology effectively overcomes these limitations [1].
Scale-Up Protocol:
This scalable approach makes the technology attractive for industrial applications where gram-scale production of pyrroline intermediates may be required for drug discovery and development programs.
Comprehensive characterization of photochemical products is essential for verifying reaction outcomes and stereochemical assignment. The following analytical techniques have been successfully employed:
The photochemical behavior of acrylophenones in visible-light-mediated formal (3+2)-cycloadditions with 2H-azirines represents a powerful methodology for synthesizing biologically relevant Δ¹-pyrrolines. The continuous flow approach enables rapid reaction times (30 minutes), excellent yields (up to 93%), and manageable diastereoselectivity (up to 69:31 d.r.) while facilitating scale-up for potential industrial applications. The protocol's versatility across a broad range of this compound derivatives and 2H-azirines, combined with its extension to tetrasubstituted pyrrole synthesis, makes it a valuable addition to the synthetic chemist's toolkit for preparing pharmaceutically important heterocyclic scaffolds.
Organic azides represent a versatile class of energy-rich compounds that have garnered significant interest in synthetic chemistry, materials science, and drug discovery due to their diverse reactivity patterns. The azido moiety (-N₃) can be activated through thermal or photochemical stimulation, leading to the release of nitrogen gas and the formation of reactive intermediates such as nitrenes, which can subsequently undergo various transformations including cyclization, insertion, and rearrangement reactions. [1] Among azide derivatives, 3-azido-acrylophenones have emerged as particularly valuable substrates for studying fundamental photochemical processes and developing novel synthetic methodologies.
The matrix isolation technique has proven invaluable for investigating the photochemistry of reactive compounds like 3-azido-acrylophenones. This method involves trapping molecules in an inert, cryogenic environment (typically argon or xenon matrices at temperatures below 20 K), which suppresses molecular diffusion and prevents bimolecular reactions. This confinement allows for the stabilization and spectroscopic characterization of short-lived reaction intermediates that would be inaccessible under conventional conditions. [1] The photochemical behavior of 3-azido-acrylophenones is complex, often proceeding through multiple competing pathways that can be meticulously mapped using this approach.
Table: Matrix Isolation System Components and Specifications
| Component | Specification | Purpose |
|---|---|---|
| Vacuum System | High vacuum chamber (pressure < 10⁻⁶ mbar) | Prevent matrix contamination and heat transfer |
| Cryostat | Closed-cycle helium cryostat | Maintain temperatures of 3-20 K during experiments |
| Deposition System | Precision needle valve and heated inlet | Control matrix gas:sample ratio (typically 1000:1) |
| Substrate | CsI or KBr windows | IR-transparent substrate for matrix deposition |
| Temperature Controller | Digital controller with thermocouple | Precisely regulate and monitor matrix temperature |
The matrix isolation apparatus requires careful assembly and calibration to ensure reproducible results. The cryogenic cooling system must achieve and maintain temperatures between 3-20 K throughout the experiment, which is typically accomplished using a closed-cycle helium cryostat. [1] The vacuum system should maintain pressures below 10⁻⁶ mbar to prevent contamination of the matrix and minimize heat transfer to the cold substrate. For deposition, the compound of interest is typically vaporized at controlled temperatures (50-100°C for most 3-azido-acrylophenones) and co-deposited with a large excess of matrix gas (argon or xenon) onto the cold substrate. The matrix gas-to-sample ratio is critical and typically ranges from 500:1 to 2000:1, optimized to ensure isolation of individual molecules while maintaining adequate spectroscopic signals.
Step 1: Preparation of methyl 2,4-dioxo-4-phenyl-3-triphenylphosphoranylidenebutanoate Under inert atmosphere, add 2-(triphenylphosphoranylidene)acetophenone (1.0 equiv) to a solution of triethylamine in dry toluene. Treat the mixture with the appropriate acid chloride (1.1 equiv) dropwise with stirring at 0°C. Warm the reaction mixture to room temperature and stir for 12 hours. Monitor reaction progress by TLC. After completion, concentrate under reduced pressure and purify the resulting ylide by recrystallization. [1]
Step 2: Azidation reaction Add the purified ylide (1.0 equiv) to a solution of azidotrimethylsilane (1.5 equiv) in dry methanol. Stir the reaction mixture at room temperature for 6-8 hours. Concentrate the reaction mixture under reduced pressure and purify the crude product by flash chromatography using hexane/ethyl acetate (4:1) as eluent. The product, MACBP, is obtained as a crystalline solid. Characterization: The structure of the bromo derivative was established as Z configuration using X-ray crystallography, bearing the azide and benzoyl groups trans to each other. [1]
Table: Photolysis Parameters for Matrix Isolation Studies
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Light Source | High-pressure mercury lamp | UV pen lamp | LED source |
| Wavelength | λ > 235 nm | λ = 254 nm | λ = 285 nm |
| Filter System | Long-pass filter | Band-pass filter | Monochromator |
| Irradiation Time | 30-120 minutes | 5-30 minutes | 15-60 minutes |
| Matrix Temperature | 13 K | 13 K | 13 K |
Procedure for in situ photolysis: After deposition of the matrix, acquire a reference IR spectrum to characterize the starting material. Irradiate the matrix using a selected UV light source through an appropriate filter system. For MACBP, irradiation at λ > 235 nm has been shown to efficiently initiate photochemistry. [1] Monitor the reaction progress by acquiring IR spectra at regular intervals (e.g., every 5-15 minutes of irradiation). Continue irradiation until no significant further changes are observed in the IR spectrum, indicating completion of the primary photochemical processes. For sequential irradiation studies, begin with longer wavelengths and progressively shift to shorter wavelengths to isolate different reaction pathways.
Infrared Spectroscopy: FTIR spectroscopy is the primary analytical method for monitoring photochemical transformations in matrices. Spectra should be collected with high resolution (1 cm⁻¹ or better) over the range of 4000-400 cm⁻¹. The low temperature of the matrix results in sharp absorption bands with minimal broadening, allowing for excellent differentiation of closely related species. [1] Difference spectroscopy (subtracting the initial spectrum from subsequent spectra) can highlight subtle changes and facilitate identification of new absorption features.
UV-Vis Spectroscopy: While less commonly employed in matrix isolation due to technical challenges, UV-Vis spectroscopy can provide complementary information, particularly for species with characteristic chromophores. For azido compounds and their photoproducts, spectra are typically acquired in the 200-500 nm range. [2] [3] When using UV-Vis spectroscopy, careful consideration must be given to potential photodegradation during measurement, which can be mitigated by using rapid scan times and minimal light exposure.
The photochemistry of 3-azido-acrylophenones proceeds through competing pathways that can be selectively accessed by varying the experimental conditions. For MACBP, the primary photochemical event involves cleavage of the N₃ moiety with release of nitrogen gas, generating reactive intermediates that undergo subsequent transformations. [1] The matrix isolation technique has been instrumental in elucidating these pathways by allowing for the characterization of unstable intermediates that would be transient under conventional conditions.
Diagram 1: Photochemical pathways of MACBP under matrix isolation conditions
The diagram illustrates the two primary photochemical pathways observed for MACBP under matrix isolation conditions. Pathway A leads to the formation of the 2H-azirine intermediate through a concerted rearrangement, which subsequently undergoes photochemical ring opening to generate a nitrile ylide. This nitrile ylide then undergoes ring expansion to yield the final oxazole product (MCPOC). [1] Pathway B proceeds through a Curtius-type concerted rearrangement to directly form the ketenimine product (CBMK) without the involvement of discrete nitrene intermediates. Notably, the pathway involving formation of a vinyl nitrene intermediate (which would be expected to yield an isoxazole product) was not observed, supporting the concerted nature of the rearrangements. [1]
The characterization of reactive intermediates is crucial for elucidating photochemical mechanisms. For MACBP, the 2H-azirine intermediate (MBCAC) exhibits distinctive IR absorption bands that can be identified through comparison with DFT calculations. The nitrile ylide intermediate displays characteristic CN stretching vibrations and C-H bending modes that are clearly distinguishable from both starting material and final products. [1] The absence of spectroscopic signatures consistent with vinyl nitrene intermediates provides important mechanistic evidence, suggesting that the formation of oxazole and ketenimine products does not proceed through free nitrene species under matrix isolation conditions.
The application of DFT calculations at the B3LYP/6-311++G(d,p) level is essential for supporting the experimental IR assignments. [1] [4] Theoretical calculations provide harmonic vibrational frequencies and intensities that, when properly scaled (typically by a factor of 0.9613), show excellent agreement with experimental matrix isolation spectra. [2] [3] This combined experimental and computational approach allows for confident identification of multiple species present in the matrix during the photolysis process.
Table: Experimental IR Absorption Bands for MACBP and Photoproducts
| Compound | Characteristic IR Bands (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| MACBP (Starting Material) | 2144, 2115, 1611, 1608, 1598, 1581, 1577, 1448, 1415, 1404, 1314, 1240, 1127, 1031, 948, 915, 757, 746 | Azide asymmetric stretch, C=O stretch, C=C stretch | [1] |
| 2H-Azirine Intermediate | 1752, 1720, 1602, 1585, 1565, 1550, 1495, 1480, 1455, 1440, 1425, 1405, 1390, 1375, 1360, 1345, 1330, 1315 | C=N stretch, ester C=O, carbonyl stretch | [1] |
| Oxazole Product (MCPOC) | 2218, 1624, 1573, 1527, 1487, 1450, 964, 829, 764, 753, 696, 668 | C≡N stretch, C=N stretch, C-O-C stretch | [1] |
| Ketenimine Product (CBMK) | 2105, 1725, 1600, 1580, 1560, 1545, 1520, 1500, 1485, 1470, 1455, 1440, 1425, 1410, 1395, 1380 | N=C=O asymmetric stretch, C=O stretch | [1] |
The IR spectral data provide unambiguous identification of the starting material and photogenerated species throughout the transformation. The disappearance of azide bands at 2144 and 2115 cm⁻¹ indicates complete consumption of the starting material, while the appearance of new characteristic bands serves to identify the photoproducts. [1] For the oxazole product, the sharp band at 2218 cm⁻¹ is particularly diagnostic, corresponding to the C≡N stretch. The ketenimine product displays a characteristic N=C=O asymmetric stretch at approximately 2105 cm⁻¹, clearly distinguishable from the azide stretches of the starting material.
While IR spectroscopy is the primary method for monitoring matrix isolation experiments, UV-Vis spectroscopy provides complementary information, particularly for species with extended conjugation. For nitrosoalkene species generated from related azido compounds, a broad absorption band with λmax at ~360 nm with a tail extending to 470 nm has been reported. [2] [3] Time-dependent density functional theory (TD-DFT) calculations can support the assignment of UV-Vis spectra, though the level of theory and solvation models must be carefully selected to achieve reasonable agreement with experimental observations. [3]
The photochemical transformations of 3-azido-acrylophenones have significant implications for synthetic methodology and the development of pharmacologically active compounds. The efficient conversion to oxazole derivatives under mild conditions provides valuable access to this important heterocyclic scaffold, which is prevalent in medicinal chemistry and drug discovery. [1] Oxazoles exhibit diverse biological activities and are considered privileged structures in drug design due to their metabolic stability and hydrogen-bonding capabilities.
The matrix isolation technique enables detailed mechanistic understanding that can be translated to solution-phase synthesis. By identifying the key intermediates and mapping the competing pathways, synthetic protocols can be optimized to favor desired products and minimize byproduct formation. The discovery that 3-azido-acrylophenones preferentially form oxazoles rather than the isomeric isoxazoles provides valuable strategic guidance for synthetic planning. [1]
Furthermore, the photochemical behavior of organic azides has important applications in photoaffinity labeling for biological target identification. [5] [6] When incorporated into bioactive molecules, azido groups can be photochemically activated to generate reactive species that form covalent bonds with proximal biomacromolecules, enabling the mapping of interaction sites and the identification of molecular targets. The insights gained from fundamental studies of azide photochemistry directly inform the design and implementation of these chemical biology tools.
The combination of matrix isolation techniques with spectroscopic analysis and computational chemistry provides a powerful platform for elucidating the complex photochemical behavior of 3-azido-acrylophenones. The detailed protocols and data presented in these Application Notes establish robust methods for investigating these transformations, from sample preparation and matrix deposition to photolysis and product characterization. The mechanistic insights gained through these studies, particularly the identification of the 2H-azirine and nitrile ylide intermediates in the formation of oxazole products, advance our fundamental understanding of azide photochemistry and enable the rational development of new synthetic methodologies with applications in medicinal chemistry and chemical biology.
The Nazarov cyclization represents one of the most versatile electrocyclic reactions in organic chemistry, enabling the efficient construction of cyclopentenones from divinyl ketones through a 4π-conrotatory process under acidic conditions. First discovered by Ivan Nikolaevich Nazarov in 1941, this transformation has evolved into an indispensable method for accessing 1-indanone scaffolds that serve as privileged structural motifs in pharmaceutical development and natural product synthesis. The significance of indanones in drug discovery is underscored by their presence in therapeutic agents for Alzheimer's disease, cancer treatments, and central nervous system disorders, highlighting the practical importance of mastering Nazarov cyclization methodologies [1] [2].
The application of Nazarov cyclization specifically for indanone synthesis typically proceeds through acrylophenone intermediates, where an α,β-unsaturated ketone system adjacent to an aromatic ring undergoes acid-catalyzed electrocyclization. This review comprehensively details both fundamental and advanced protocols for executing this compound Nazarov cyclizations, with particular emphasis on practical implementation, troubleshooting common challenges, and optimization strategies relevant to medicinal chemistry and process development. The provided protocols integrate both classical approaches and contemporary innovations that enhance reaction efficiency, functional group tolerance, and environmental sustainability.
The Nazarov cyclization proceeds through a well-defined concerted mechanism that transforms divinyl ketones into cyclopentenones. The reaction begins with carbonyl activation through coordination with a Lewis or Brønsted acid, generating a pentadienyl cation intermediate. This critical intermediate undergoes a 4π conrotatory electrocyclization following the Woodward-Hoffmann rules, resulting in the formation of an oxyallyl cation. The reaction concludes with elimination of a β-hydrogen and subsequent tautomerization to yield the observed cyclopentenone product (Figure 1) [3] [4].
For the cyclization to proceed efficiently, the substrate must adopt an s-trans/s-trans conformation that properly aligns the vinyl groups for ring closure. The presence of electron-donating substituents at the α-position can significantly accelerate the reaction rate by stabilizing the transition state and enforcing the required conformation through coordination with the Lewis acid catalyst. Similarly, β-substitution patterns influence the reaction trajectory, with inward-directed substituents often leading to stereoselective outcomes despite the overall conrotatory process [3].
Figure 1: Nazarov Cyclization Mechanism
The Nazarov cyclization exhibits unique stereoelectronic properties that distinguish it from many other electrocyclic reactions. While the initial 4π conrotatory ring closure is stereospecific, the overall transformation often demonstrates torquoselectivity rather than strict stereospecificity. This phenomenon arises because the substituents α to the keto group are prone to racemization under acidic conditions due to equilibria involving proton transfer, which typically results in low diastereoselectivity. The direction of vinyl group rotation during the conrotatory process is influenced by steric interactions and electronic effects, with electron-withdrawing groups tending to rotate outward and electron-donating groups preferring inward rotation [3] [4].
In the context of indanone synthesis, this stereochemical behavior is particularly relevant for establishing the relative configuration between the newly formed ring junction and existing stereocenters. Modern approaches to control stereochemistry include the use of chiral Lewis acid catalysts, silicon-directed cyclizations, and auxiliary-controlled variants, though achieving high enantioselectivity remains challenging and often requires nearly stoichiometric amounts of chiral promoters [3] [4] [5].
The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids and their derivatives represents the most direct and historically significant approach to 1-indanone synthesis. The earliest reported method from 1939 involved cyclization of hydrocinnamic acid using 20% sulfuric acid at 140°C, providing unsubstituted 1-indanone in modest 27% yield [1] [2]. Subsequent improvements demonstrated that 3-(2-bromophenyl)propionic acid could be cyclized more efficiently using n-BuLi at -100°C, achieving substantially improved yields of 76% [1].
The acid chloride pathway generally offers superior efficiency and milder conditions compared to direct carboxylic acid cyclization. The seminal 1927 procedure employing phenylpropionic acid chloride with aluminum chloride in benzene achieved 90% yield of 1-indanone, establishing this as the benchmark methodology for decades [1]. Modern variations have introduced alternative catalysts such as ZnBr₂ and Nafion-H, which generate highly reactive mixed anhydrides in situ that cyclize to produce the desired indanones with comparable efficiency (90% yield) under reflux conditions in benzene [1].
Table 1: Comparison of Traditional Methods for 1-Indanone Synthesis
| Starting Material | Reaction Conditions | Catalyst/Reagent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hydrocinnamic acid | 20% H₂SO₄ | H₂SO₄ | 140°C | 27 | [1] |
| 3-(2-Bromophenyl)propionic acid | n-BuLi in THF | n-BuLi | -100°C | 76 | [1] |
| 3-Arylpropionic acids | Tb(OTf)₃ in chlorobenzene | Tb(OTf)₃ | 250°C | Up to 74 | [1] |
| Phenylpropionic acid chloride | AlCl₃ in benzene | AlCl₃ | Reflux | 90 | [1] |
| Acid chloride derivative | Nafion-H in benzene | Nafion-H | Reflux | 90 | [1] |
| 3-Arylpropionic acids | Triflic acid in CH₂Cl₂ | CF₃SO₃H | 80°C | 100 | [6] |
The classical Nazarov cyclization of acrylophenones follows a standardized procedure that remains widely applicable despite certain limitations. A typical experimental protocol involves:
While this conventional approach reliably delivers indanone products, it suffers from several drawbacks including the requirement for stoichiometric strong acids, limited functional group tolerance, and potential regioselectivity issues during the elimination step. These limitations have motivated the development of modern variants that address these specific challenges while expanding the substrate scope and improving the overall sustainability profile [3].
The application of alternative energy sources has dramatically improved the efficiency of Nazarov cyclizations and indanone syntheses. Microwave irradiation enables rapid reaction times, enhanced yields, and reduced energy consumption compared to conventional heating methods. A representative protocol for microwave-assisted Nazarov cyclization:
This microwave-assisted approach achieves quantitative yields for many substrates while significantly reducing reaction times from days to hours. Comparable efficiency can be obtained using high-intensity ultrasound at 40°C, though this method requires a larger excess of triflic acid (10 equivalents) and extended reaction times (150 minutes) to achieve complete conversion. The Q-tube reactor system represents another alternative that unifies the advantages of both methods by providing safe pressure operation with simplified workup procedures [6].
The development of environmentally benign protocols for Nazarov cyclization has gained significant momentum, with several heterogeneous catalyst systems demonstrating excellent performance:
A representative green protocol using H-USY zeolite:
Table 2: Performance Comparison of Contemporary Nazarov Cyclization Methods
| Method/Catalyst | Reaction Conditions | Reaction Time | Yield Range (%) | Key Advantages |
|---|---|---|---|---|
| Microwave/Triflic acid | CH₂Cl₂, 80°C | 60 min | 95-100 | Rapid, quantitative conversion |
| Ultrasound/Triflic acid | CH₂Cl₂, 40°C | 150 min | 95-100 | Mild temperature, clean profile |
| Fe(II)-MOF | ClCH₂CH₂Cl, reflux | 5 h | 78-90 | Magnetic separation, 10-cycle reusability |
| Cu-MOF | ClCH₂CH₂Cl, 90°C | 3 h | 86-92 | Membrane stability, high yield |
| H-USY Zeolite | ClCH₂CH₂Cl, 75°C | 2 h | 11-97 | Commercial availability, cis-selectivity |
| Ag-Cooperation Polymer | ClCH₂CH₂Cl, reflux | 5 h | 86-92 | Tunable structure, 5-cycle reusability |
| AuCl₃/AgSbF₆ | CH₂Cl₂, room temperature | 1-16 h | 64-99 | Mild conditions, excellent functional group tolerance |
Several specialized Nazarov-type reactions have been developed to address specific synthetic challenges:
The synthesis of ramelteon ((S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide), a selective melatonin receptor agonist approved for insomnia treatment, exemplifies the strategic implementation of Nazarov cyclization in complex drug synthesis. A concise six-step asymmetric approach developed from inexpensive 3-hydroxyacetophenone achieves an overall yield of 17% with 97% enantiomeric excess in the key asymmetric step [9].
The synthetic sequence begins with Iridium-catalyzed O-vinylation of 3-hydroxyacetophenone using vinyl acetate in toluene at 100°C, providing vinyl ether intermediate in 85% yield. Subsequent Rhodium-catalyzed C-H activation through intramolecular ortho-alkylation cyclization generates the 2,3-dihydrobenzofuran scaffold in 90% yield. The critical Nazarov cyclization step to construct the tricyclic core employs an α-methylenation/Nazarov sequence, where α-methylenation with paraformaldehyde in the presence of i-Pr₂NH·TFA salt in dry dioxane at reflux for 48 hours forms an this compound intermediate, which undergoes cyclization in 98% sulfuric acid at 40°C to deliver the tetrahydroindeno furanone in 27-41% yield [9].
Figure 2: Ramelteon Synthesis Workflow
The critical Nazarov cyclization in the ramelteon synthesis is executed as follows:
This optimized protocol represents the shortest known route to the ramelteon tricyclic core from simple monocyclic precursors, significantly improving upon previous approaches that required 5-8 steps with comparable overall yields. The successful implementation highlights the strategic value of Nazarov cyclization in streamlining complex molecule assembly for pharmaceutical applications [9].
Materials:
Equipment:
Procedure:
Expected Results: This procedure typically provides indanone products in 50-85% yield depending on substrate substitution. Electron-donating groups on the aromatic ring generally enhance yield, while strongly electron-withdrawing groups may require extended reaction times or modified conditions [3] [4].
Table 3: Catalyst Comparison for Nazarov Cyclization of Acrylophenones
| Catalyst | Loading | Solvent | Temperature | Functional Group Tolerance | Best For |
|---|---|---|---|---|---|
| TiCl₄ | 1.1-2.0 equiv | CH₂Cl₂, ClCH₂CH₂Cl | 0°C to reflux | Moderate | Standard substrates without sensitive groups |
| BF₃·OEt₂ | 1.5-3.0 equiv | CH₂Cl₂ | 0°C to rt | Moderate | Less conjugated systems |
| Triflic acid | 1.0-3.0 equiv | CH₂Cl₂ | 40-80°C | Low | Electron-rich arenes, rapid cyclizations |
| Cu(OTf)₂ | 10-20 mol% | ClCH₂CH₂Cl | 50-80°C | High | Polarized substrates, sensitive functionalities |
| Fe(III)-MOF | 50 mg/mmol | ClCH₂CH₂Cl | Reflux | High | Green chemistry, recyclable systems |
| H-USY Zeolite | 100 mg/mmol | ClCH₂CH₂Cl | 75°C | High | Large-scale applications, continuous processing |
The Nazarov cyclization of acrylophenones continues to evolve as a powerful transformation for the efficient construction of 1-indanone architectures with significant pharmaceutical relevance. While classical approaches using stoichiometric strong Lewis acids remain valuable for standard applications, recent advances in catalytic systems, alternative energy sources, and heterogeneous catalysts have substantially expanded the synthetic toolbox available to practitioners. The integration of microwave assistance, MOF catalysts, and specialized variants like halo-Nazarov and aza-Nazarov cyclizations enables more efficient, selective, and sustainable access to these important scaffolds.
Future development directions will likely focus on enhancing enantioselective versions through improved chiral catalyst design, further expanding the scope of interrupted Nazarov processes that trap the oxyallyl cation intermediate with diverse nucleophiles, and developing continuous flow implementations for manufacturing applications. As the case study of ramelteon synthesis demonstrates, the strategic implementation of Nazarov cyclization can significantly streamline synthetic routes to complex therapeutic agents, underscoring the enduring importance of this classical transformation in modern drug development.
This compound represents a privileged scaffold in medicinal chemistry, comprising an α,β-unsaturated ketone system conjugated with an aromatic ring. This molecular architecture provides exceptional versatility for structural modification and biological activity modulation. The electron-deficient alkene functionality serves as a potent Michael acceptor, enabling covalent interactions with biological nucleophiles, while the aromatic ring confers optimal pharmacophore positioning and membrane permeability. This compound derivatives have demonstrated remarkable cytotoxic properties against various human cancer cell lines, positioning them as promising candidates for anticancer drug development [1]. The synthetic accessibility of acrylophenones via straightforward Mannich reaction pathways further enhances their appeal as pharmaceutical intermediates for structure-activity relationship studies and lead optimization campaigns [2].
Within drug discovery workflows, acrylophenones serve as key building blocks for the construction of more complex therapeutic agents. Their inherent reactivity allows for selective functionalization at multiple sites, enabling medicinal chemists to fine-tune electronic properties, steric bulk, and physicochemical parameters. The structure-activity relationships elucidated from this compound derivatives provide valuable insights for optimizing potency, selectivity, and drug-like properties. Furthermore, the ability of acrylophenones to undergo various transformation reactions, including polymerizations and conjugate additions, expands their utility in pharmaceutical applications beyond small molecule therapeutics [1] [2].
The Mannich reaction represents the most direct and efficient method for preparing pharmaceutically relevant this compound derivatives. This one-pot, three-component condensation between acetophenone, formaldehyde, and an amine hydrochloride proceeds under moderate conditions to yield functionalized acrylophenones with structural diversity. The reaction mechanism involves initial formation of an iminium ion from formaldehyde and the amine, followed by nucleophilic attack by the enol form of acetophenone, and subsequent elimination of water to generate the α,β-unsaturated system [2] [3].
Standard Protocol for Mannich-type this compound Synthesis:
Reaction Setup:
Workup Procedure: 5. Allow the reaction mixture to cool to room temperature, then pour into ice-cold water (200 mL) with vigorous stirring. 6. Adjust the pH to 8-9 using dilute sodium hydroxide solution (10% w/v) to precipitate the product. 7. Collect the solid by vacuum filtration and wash thoroughly with cold water (2 × 50 mL). 8. Recrystallize the crude product from ethanol or ethanol/water mixture to obtain pure this compound derivative [3].
Variations and Optimization:
While the Mannich reaction remains the most straightforward method for this compound synthesis, several alternative pathways offer complementary approaches for specific structural variants:
Side-Chain Alkylation of Acetophenone: Basic zeolite catalysts, particularly alkali and alkaline earth metal ion-modified zeolites, effectively promote the side-chain alkylation of acetophenone with formaldehyde to yield this compound directly. This heterogeneous catalytic approach offers advantages in product purification and catalyst recyclability. Typical reaction conditions involve reacting acetophenone with formaldehyde (molar ratio 1:1 to 1:3) in the presence of 10-20% w/w Cs-modified zeolite X or Y at 150-200°C for 2-6 hours [4].
Halogenated Acetophenone Precursors: Nuclear-halogenated acetophenones serve as valuable intermediates for further functionalization to acrylophenones. The synthesis of 3-bromoacetophenone exemplifies this approach:
Experimental Procedure:
Table 1: Comparison of this compound Synthesis Methods
| Method | Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Mannich Reaction | Acetophenone, formaldehyde, amine hydrochloride, ethanol, reflux, 4-8h | 60-85% | One-pot procedure, structural diversity, scalability | Limited to amines with hydrochloride salts |
| Side-Chain Alkylation | Acetophenone, formaldehyde, basic zeolites, 150-200°C, 2-6h | 45-70% | Heterogeneous catalysis, no amine byproducts, recyclable catalyst | Higher temperature, moderate yields |
| Halogenation Route | Acetophenone, aluminum chloride, halogen, 80-85°C, then functionalization | 55-75% for bromo | Access to halogenated intermediates, regioselective | Multiple steps, halogen waste |
Comprehensive structural elucidation of this compound derivatives employs a multifaceted spectroscopic approach to verify identity and purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
High-Resolution Mass Spectrometry (HRMS): HRMS analysis provides exact mass confirmation for molecular formula verification. Electrospray ionization (ESI) or electron impact (EI) ionization methods are employed depending on compound volatility and functional groups. Mass accuracy of ±5 ppm or better is expected for structure confirmation [1].
Additional Spectroscopic Techniques:
High-Performance Liquid Chromatography (HPLC):
Thin-Layer Chromatography (TLC) for Reaction Monitoring:
Table 2: Analytical Parameters for Representative this compound Derivatives
| Compound | ¹H NMR (CDCl₃) Key Signals (δ, ppm) | ¹³C NMR (CDCl₃) Key Signals (δ, ppm) | HPLC Retention Time (min) | HRMS Calculated (M+H) | HRMS Found (M+H) |
|---|---|---|---|---|---|
| TA2 (Methyl-substituted) | 2.35 (s, 3H, CH₃), 3.65 (s, 2H, CH₂N), 6.85 (d, 1H, =CH), 7.25-8.15 (m, 8H, ArH & =CH) | 21.5 (CH₃), 52.8 (CH₂N), 124.5-143.5 (ArC & =CH), 192.5 (C=O) | 12.7 | 296.1654 | 296.1651 |
| N-Methylpiperazine derivative | 2.30 (s, 3H, N-CH₃), 2.35-2.55 (m, 8H, piperazine), 3.75 (s, 2H, CH₂N), 6.95 (d, 1H, =CH), 7.40-8.25 (m, 7H, ArH & =CH) | 45.8 (N-CH₃), 52.5-55.2 (piperazine & CH₂N), 125.8-144.5 (ArC & =CH), 193.2 (C=O) | 9.3 | 323.1864 | 323.1868 |
This compound derivatives demonstrate significant cytotoxic activity against various human cancer cell lines, necessitating standardized protocols for biological evaluation:
Cell Culture Maintenance:
Cytotoxicity Assay Procedure:
Selectivity Index Determination:
Biological screening has revealed critical structural features influencing cytotoxic potency and selectivity:
Table 3: Cytotoxicity Data (IC₅₀, μg/mL) of Selected this compound Derivatives
| Compound | Ca9-22 (Gingival Carcinoma) | HSC-2 (Oral Squamous) | HSC-3 (Oral Squamous) | HSC-4 (Oral Squamous) | HGF (Gingival Fibroblasts) | Selectivity Index (HGF/Ca9-22) |
|---|---|---|---|---|---|---|
| TA2 | 4.5 ± 0.3 | 5.2 ± 0.4 | 4.8 ± 0.5 | 5.5 ± 0.6 | 18.3 ± 1.2 | 4.1 |
| N-Methylpiperazine derivative | 3.8 ± 0.4 | 4.1 ± 0.3 | 3.9 ± 0.4 | 4.5 ± 0.5 | 15.7 ± 1.4 | 4.1 |
| 4-Chloro derivative | 12.5 ± 1.1 | 14.2 ± 1.3 | 13.8 ± 1.2 | 15.1 ± 1.5 | 35.6 ± 2.8 | 2.8 |
| 4-Methoxy derivative | 6.3 ± 0.5 | 7.1 ± 0.6 | 6.8 ± 0.7 | 7.5 ± 0.8 | 22.4 ± 1.9 | 3.6 |
The this compound scaffold provides multiple vectors for structural optimization to enhance drug-like properties:
The physicochemical properties of acrylophenones present both challenges and opportunities for pharmaceutical formulation:
Pharmaceutical development of this compound-based therapeutics requires rigorous control of potential impurities:
Preliminary safety evaluation should guide compound progression through the development pipeline:
This compound derivatives represent a promising class of pharmaceutical intermediates with demonstrated cytotoxic activity against multiple cancer cell lines. The well-established Mannich reaction provides efficient access to structurally diverse analogues for comprehensive structure-activity relationship studies. The identification of TA2 as a lead compound highlights the potential of this chemotype for further development.
Future directions should focus on mechanism of action studies to elucidate molecular targets, in vivo efficacy evaluation in relevant animal models, and prodrug strategies to optimize pharmacokinetic properties. Additionally, exploration of combination therapies with established chemotherapeutic agents may reveal synergistic effects worthy of clinical translation.
Acrylophenones are versatile chemical building blocks. Their key feature is the ability to undergo specific reactions, forming complex structures that are highly relevant in medicinal chemistry.
The table below summarizes the core reactivity and application of a key 3-azido-acrylophenone derivative.
| Property | Description |
|---|---|
| Chemical Studied | (Z)-3-azido-3-methoxycarbonyl-2-chloro-acrylophenone (MACBP) [1] |
| Key Reaction | Serves as a photochemical precursor for synthesizing oxazole heterocycles [1] |
| Primary Application | Building block for creating diverse chemical libraries in drug discovery [1] |
| Significance | Provides a pathway to access medicinally important oxazole scaffolds, which are privileged structures in many bioactive molecules [1]. |
The chemistry of acrylophenones intersects with modern drug discovery in several key areas, particularly in the development of peptide-based therapeutics and privileged scaffolds.
The following is a detailed methodology for the UV-induced conversion of a 3-azido-acrylophenone into an oxazole, based on a matrix isolation infrared spectroscopy study [1].
Title: Photochemical Synthesis of Oxazole from 3-Azido-acrylophenone
1. Objective To synthesize a 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate derivative via UV irradiation of a 3-azido-acrylophenone precursor (MACBP) in an inert, cryogenic matrix.
2. Materials
3. Procedure 3.1. Matrix Isolation: a. Place a small amount (∼1-5 mg) of solid MACBP in a specialized oven within the vacuum chamber. b. Cool the IR-transwindow to a very low temperature (typically 10-20 K) using the cryostat. c. Under high vacuum, slowly sublime the MACBP sample by gently heating the oven. d. Simultaneously, introduce a large excess of the inert matrix gas (Ar or Xe). The gas-to-sample ratio should be very high (e.g., 1000/1). e. The gaseous mixture will deposit onto the cold window, forming a rigid, isolated matrix where MACBP molecules are trapped and separated by inert gas atoms.
3.2. IR Characterization of Reactant: a. Record a reference IR spectrum of the deposited matrix before irradiation. b. Compare the experimental spectrum with theoretical spectra calculated using Density Functional Theory (DFT) to confirm the identity and conformation of the isolated MACBP molecules [1].
3.3. UV Irradiation: a. Irradiate the matrix-isolated sample with UV light (λ > 235 nm) for a controlled period. b. Monitor the reaction progress by periodically recording IR spectra. Observe the decrease in the characteristic azide (N3) bands of MACBP and the appearance of new vibrational bands corresponding to photoproducts.
3.4. Product Identification: a. Identify the primary photoproducts by comparing the new IR bands with DFT-calculated spectra for expected compounds. The major products will be: i. The corresponding 2H-azirine (MBCAC). ii. The final oxazole product (MCPOC), formed via ring expansion of the azirine. iii. A ketenimine byproduct (CBMK), formed via a concurrent Curtius-type rearrangement [1]. b. The sequence of appearance of these bands (azirine first, followed by oxazole) helps elucidate the reaction mechanism.
4. Data Analysis
The following diagram illustrates the logical sequence and key stages of the experimental protocol described above.
For accurate identification during the experiment, the following table summarizes the key compounds involved in the reaction pathway, as identified through IR spectroscopy and DFT calculations [1].
| Compound Name & Abbreviation | Role in Reaction | Key Structural Feature |
|---|---|---|
| MACBP | Starting 3-azido-acrylophenone reactant | Contains an azide group (-N3) and benzoyl group in a Z-configuration [1]. |
| MBCAC | 2H-azirine intermediate | Forms a strained, three-membered azirine ring after nitrogen loss from the azide [1]. |
| MCPOC | Final oxazole product | A stable, five-membered oxazole ring, the target heterocycle [1]. |
| CBMK | Ketenimine byproduct | Formed via a competing Curtius-type rearrangement of the starting azide [1]. |
Acrylic polymers are a cornerstone of modern coatings and adhesives, prized for their versatility, durability, and increasing alignment with sustainability goals. These materials are widely used in construction, automotive, packaging, and electronics industries. A major market trend is the strong shift toward water-based and low-VOC formulations driven by regulatory pressure and consumer demand for more sustainable products [1] [2].
Selecting the right raw materials is critical for achieving the desired performance in the final product. The table below summarizes key components.
Table 1: Key Raw Materials for Acrylic Formulations
| Material Category | Examples | Key Properties & Functions | Application Notes |
|---|---|---|---|
| Synthetic Resins | Acrylic Resins [2], Acrylate Polymers [3] | Clarity, UV resistance, tensile strength, impact resistance [2] [4]. | Can be copolymerized for property customization [2]. |
| Additives & Modifiers | Tackifiers, Rheology Modifiers, Plasticizers [2] | Enhance adhesion, control viscosity, prevent brittleness [2]. | Global modifier market was valued at $5.82B in 2025 [2]. |
| Bio-Based Materials | Lubrizol’s Pearlbond ECO (59% bio-content) [2] | Meet sustainability demands, reduce carbon footprint [2]. | Bio-based adhesives market projected to reach $14.66B by 2034 [2]. |
| Curing Agents | For UV-curable, epoxy, and polyurethane systems [2] | Regulate polymerization; influence cure time and final properties [2]. | Essential for structural adhesives in automotive/electronics [2]. |
Different sectors have unique performance requirements, which dictate the formulation and processing methods.
Table 2: Application-Specific Requirements and Methods
| Industry | Performance Requirements | Recommended Formulation | Application Method |
|---|---|---|---|
| Architectural Coatings [4] | Weather resistance, adhesion, flexibility, low VOC [1] [4]. | Water-based acrylic polymer emulsions [1] [5]. | Spraying, rolling, or brushing on prepared surfaces [4]. |
| Automotive Components [4] [6] | High gloss, UV stability, impact resistance, lightweighting [4] [6]. | Acrylic-based clear coats, structural adhesives [4] [6]. | Automated dispensing or spraying in assembly [6]. |
| Electronics Assembly [6] | Rapid curing, high dielectric strength, thermal/ environmental stability [6]. | UV-curable acrylic adhesives [2] [6]. | Precision dispensing for PCB assembly and sensor sealing [6]. |
| Packaging & Labels [4] [6] | Clarity, chemical resistance, repulpability/recyclability [4] [6]. | Water-based acrylic adhesives [6]. | Coating and laminating machines for films/labels [6]. |
To ensure quality and performance, formulated products must undergo rigorous testing.
Table 3: Key Performance Metrics and Testing Standards
| Property Category | Specific Metrics | Standard Test Methods | Target Values (Industry Example) |
|---|---|---|---|
| Mechanical Strength | Peel Strength, Shear Strength [6] | ASTM D903 (peel), ASTM D1002 (shear) | High peel & shear strength for structural acrylics [6]. |
| Environmental Resistance | Weathering, UV, chemical resistance [4] | ASTM G155 (xenon arc weathering), chemical spot tests [4]. | Resistance to fading/cracking for exterior coatings [4]. |
| Curing Performance | Fixture Time, Pot Life, Full Cure Time [6] | In-house work-life measurement | Fast fixture times (e.g., Permabond TA4208) [6]. |
| Sustainability | VOC Content, Bio-based Content [2] | ASTM D6886 (VOC), ASTM D6866 (bio-content) | Compliance with EPA, REACH, and other regional regulations [2]. |
This protocol outlines the synthesis and testing of a water-based acrylic PSA for packaging labels, reflecting the industry's move toward sustainable materials [6].
The diagram below illustrates the experimental workflow from preparation to testing.
Developing commercial products requires careful attention to the regulatory and supply landscape.
A 2025 study presents an optimized method for synthesizing Δ¹-pyrrolines from acrylophenones and 2H-azirines using visible-light photocatalysis in a continuous flow reactor. This approach offers significant advantages, including reduced reaction time and improved efficiency [1].
The table below summarizes the key parameters that were established for the optimal synthesis of trisubstituted Δ¹-pyrrolines [1].
| Parameter | Specification |
|---|---|
| Photocatalyst | 9-Mesityl-10-methylacridinium tetrafluoroborate (7 mol %) |
| Light Source | 440 nm blue LED (40 W) |
| Solvent | 1,2-Dichloroethane (DCE) |
| Residence Time | 30 minutes |
| Reaction Scale | 1.5 mL sample loop (scale-up with 10 mL loop demonstrated) |
Under the standard conditions, the reaction tolerated a variety of acrylophenone substrates, yielding 22 different trisubstituted Δ¹-pyrrolines. Key results are summarized below [1].
| This compound Substituent (R) | Product Example | Yield (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|
| Phenyl (unsubstituted) | 3a | 70 | 61:39 |
| 4-Nitrophenyl | 3c | 91 | 58:42 |
| 2-Methoxyphenyl | 3m | 61 | Not Specified |
| 2-Naphthyl | 3h | 42 | Not Specified |
| Methyl (Vinyl Ketone) | 3n | 53 | 50:50 |
| Benzyl Acrylate | 3s | 62* | 36:64 |
*Yield required a longer residence time of 40 minutes [1].
The following is a detailed methodology based on the optimized conditions from the research [1]:
What are the critical control points for this reaction? The reaction is strictly dependent on the photocatalyst and light. Control experiments showed that no reaction occurs in the absence of either [1].
Can the diastereoselectivity of the reaction be improved? Attempts to epimerize the diastereomers post-reaction under acid or base catalysis resulted in incomplete conversion and significant degradation. The diastereomeric ratio is therefore largely determined by the reaction conditions themselves [1].
Is this method suitable for scale-up? Yes, one of the key advantages of this protocol is its scalability using continuous flow technology. By switching to a larger 10 mL sample loop and operating for 4 hours (while maintaining the 30-minute residence time), one derivative (3s) was obtained in a 66% yield, demonstrating viable scale-up [1].
What are the safety considerations for handling this compound? this compound is harmful by inhalation, in contact with skin, and if swallowed. It should be handled in a chemical fume hood, and personal protective equipment (PPE) including lab coats, chemical-resistant gloves, and safety goggles must be worn [2].
The following diagram illustrates the core experimental workflow and identifies stages where common problems may occur.
This guide addresses common challenges in free radical polymerization of vinyl ketones, drawing from established protocols and recent research. The principles are directly applicable to acrylophenone systems.
Q1: My polymerization reaction shows low monomer conversion. What could be the cause? Low conversion often stems from inadequate initiation or presence of inhibitors.
Q2: How can I control the molecular weight and distribution (polydispersity) of my polymer? Achieving target molecular weight (Mₙ) and low dispersity (Đ) is a central challenge in polymer synthesis [5].
Q3: My polymer solution becomes viscous or gels prematurely during synthesis. How can I prevent this? This indicates uncontrolled cross-linking or overly rapid reaction kinetics.
The table below summarizes key challenges and verified solutions.
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low monomer conversion | Oxygen presence, insufficient initiator, inhibited monomers | Degas solution with argon [1] [3]; confirm initiator amount/activity; purify monomers [4]. |
| Uncontrolled molecular weight & high dispersity | Non-living polymerization mechanism (FRP), improper reagent ratios | Use controlled techniques like RAFT [2]; optimize monomer-to-initiator/CTA ratio. |
| Premature gelation/cross-linking | Excessive reaction heat, high monomer concentration, side reactions | Use solvent to dilute [1]; lower reaction temperature [3]; monitor conversion via ¹H NMR [3]. |
| Unplanned color or degradation | Impurities, excessive heat/light exposure, radical-induced side reactions | Ensure reagent purity; control temperature; protect from light; use efficient inhibitors like phenoxazine derivatives [4]. |
Protocol 1: Standard Free Radical Polymerization of Acrylic Monomers (Adapted for Vinyl Ketones) This is a generalized protocol based on a published acrylic acid polymerization [1].
Protocol 2: RAFT Polymerization for Controlled Synthesis This protocol is adapted from the controlled polymerization of bulky vinyl ketones [2].
Vinyl ketones like this compound are prone to autoxidation and premature polymerization. The table below compares inhibitors based on a 2025 study [4].
| Inhibitor | Mechanism | Radical-Trapping Stoichiometry | Notes / Best For |
|---|---|---|---|
| MeHQ (Methoxyphenol) | Radical-trapping antioxidant | Limited, stoichiometric | Common storage stabilizer; must be removed before polymerization [4]. |
| PTZ (Phenothiazine) | Radical-trapping antioxidant | Limited, consumed at high T | Used in processing; limited at high process temperatures [4]. |
| N-Alkyl Phenoxazine | Radical-trapping, can act superstoichiometrically | High, can be superstoichiometric | Most potent; excellent for acrylic acid/acrylate autoxidation; gradual acid-mediated dealkylation enhances performance [4]. |
| Nitroxides (e.g., TEMPO) | Radical scavenging | Superstoichiometric in acidic conditions | Effective in systems where hydroperoxyl radicals form or in acidic environments [4]. |
The following diagram illustrates the logical decision-making process for troubleshooting a failed polymerization reaction, helping to systematically identify the root cause.
This diagram outlines the experimental relationships and choices between two common polymerization techniques discussed in the protocols.
This guide provides strategies to prevent degradation during its use as a reactant in visible-light promoted flow chemistry [1].
| Challenge | Root Cause | Preventive Strategy | Compatible Materials |
|---|
| Polymerization | Radical initiation under light/heat [2] | • Use radical inhibitors (e.g., BHT, hydroquinone) • Process in dilute solutions • Avoid prolonged exposure to intense light/heat | | | Low Conversion in Photoreactions | Poor light penetration; competing side reactions [1] | • Use continuous flow reactors for uniform irradiation [1] • Optimize residence time (30-40 min) [1] • Use acetonitrile or 1,2-dichloroethane as solvent [1] | • Photocatalyst: 9-Mesityl-10-methylacridinium tetrafluoroborate [1] • Light Source: 440 nm blue LED (40 W) [1] | | Solubility & Clogging in Flow Systems | Precipitation of reactants/products [1] | • Ensure complete solute dissolution before reaction • Use solvents that maintain solubility (e.g., 1,2-dichloroethane) [1] | • Avoid: 2-MeTHF (caused low yield in testing) [1] |
Here is a detailed methodology for using this compound in a photochemical reaction to synthesize Δ¹-pyrrolines, based on a published continuous-flow protocol [1].
Step 1: Reaction Setup
Step 2: Flow Reaction Execution
Step 3: Product Isolation
The workflow is summarized below:
Q1: My this compound has solidified or discolored in storage. Is it still usable?
Q2: The reaction conversion is low, and I recovered starting this compound. What should I do?
Q3: Why is a continuous flow reactor preferred over a traditional batch reactor for these reactions?
The purification of ketone intermediates is critical for achieving high-purity final products. The table below summarizes methods for acetophenone and a specific derivative.
| Compound | Purification Method | Key Details |
|---|
| Acetophenone [1] | Drying: Anhydrous CaSO₄ or CaCl₂ (several days). Distillation: Fractionate under reduced pressure. Crystallization: Partial, slow crystallization at 0°C. | Important: The process must be done while avoiding light and moisture. [1] | | 4-Hydroxyacetophenone [2] | Crystallization: Use solvents like cyclohexane, ethyl acetate, ethanol, or dimethyl carbonate. Decolorization: Use adsorbents (e.g., activated carbon). Drying: Under reduced pressure to remove residual solvents. | The patent emphasizes that this method yields a high-purity, odorless final product suitable for pharmaceuticals. [2] |
Understanding reaction pathways helps identify and mitigate undesired byproducts. Below is a workflow detailing the photochemical behavior of a specific 3-azido-acrylophenone, a valuable intermediate in heterocyclic synthesis.
Primary Photoproducts and Mechanism:
The iodoform reaction is a classic test for methyl ketones and can be adapted for synthesis. Below is a detailed protocol for the oxidation of acetophenone to benzoic acid.
Objective: To demonstrate the oxidative cleavage of a methyl ketone (acetophenone) to a carboxylic acid (benzoic acid) using sodium hypochlorite (household bleach). [4]
Principle: This reaction is a variant of the haloform reaction. A methyl ketone is first trihalogenated at the methyl group. Subsequent nucleophilic attack by hydroxide and cleavage of the C-C bond yields a carboxylate and haloform (in this case, chloroform). Acid work-up gives the carboxylic acid. [4]
Procedure:
The Mannich reaction is a three-component condensation between a ketone (typically with an acidic α-hydrogen), formaldehyde, and a primary or secondary amine. The product is a β-amino carbonyl compound, often called a Mannich base [1]. When the goal is to produce acrylophenone, this Mannich base is not the final product but a key intermediate that undergoes subsequent elimination.
The following diagram illustrates the complete mechanism from the initial reaction to the formation of this compound.
For this compound production, the initially formed Mannich base undergoes elimination of the amine group, forming the α,β-unsaturated ketone (this compound) [2]. This final elimination step is often facilitated by heat or specific catalysts.
Here are solutions to frequently encountered problems when optimizing this reaction for this compound.
Low yields are often due to substrate issues, incorrect conditions, or side reactions.
| Problem Area | Specific Issue & Evidence | Recommended Solution & Optimization |
|---|---|---|
| Carbonyl Reactivity | Less reactive ketone (e.g., acetophenone) is competing with more reactive formaldehyde [3]. | Order of Addition: Pre-form the iminium ion by first reacting the amine with formaldehyde before adding the ketone [3]. |
| Amine Selection | Using aromatic amines, which are less nucleophilic and do not form the iminium ion efficiently [1]. | Use Aliphatic Amines: Employ primary or secondary aliphatic amines (e.g., piperidine, diethylamine). Tertiary amines cannot form the iminium ion [1] [3]. |
| Reaction Conditions | Insufficient activation for enol formation or iminium electrophilicity [1]. | Acid Catalysis: Employ slightly acidic conditions (e.g., HCl, AcOH) to promote both enol formation and iminium ion generation and stability [1] [2]. |
| Side Reactions | The product (a secondary amine) can react with another equivalent of formaldehyde and ketone, leading to over-alkylation [1]. | Stoichiometry Control: Use precise 1:1:1 molar ratios. Modern Methods: Consider microwave irradiation to reduce reaction time from hours to minutes (e.g., 10 mins), minimizing side reactions [2]. |
Complex product mixtures typically arise from the reactivity of the product itself or the presence of multiple reactive sites.
| Problem & Evidence | Underlying Cause | Optimization Strategy |
|---|---|---|
| Over-alkylation: The Mannich base product (if from a primary amine) contains an N-H bond and can undergo a second Mannich reaction [1]. | The product is more nucleophilic than the starting materials. | Use Secondary Amines: This prevents further alkylation as the product is a tertiary amine with no N-H bond [1]. |
| Polymerization: this compound and its precursors can polymerize due to the reactive α,β-unsaturated system [2]. | The electron-poor alkene is susceptible to radical or anionic chain-growth polymerization. | Temperature Control: Avoid excessive heat. Inhibitors: Run reactions under inert atmosphere (N₂) and consider adding a small amount of polymerization inhibitor (e.g., hydroquinone). |
| Multiple Sites: The ketone substrate has more than one acidic α-hydrogen, leading to double Mannich addition [1]. | The first Mannich reaction activates adjacent positions for further substitution. | Stoichiometric Control: Use a limiting amount (1 equiv.) of the iminium ion precursor. Blocking Groups: Protect one α-position synthetically before the reaction. |
This is a standard, reliable method for producing this compound derivatives on a preparative scale [2].
Acetophenone + Formaldehyde + Amine Hydrochloride → Mannich Base → this compoundThis modern approach significantly reduces reaction time and can improve yield and purity [2].
For scientists in drug development, understanding the biological relevance of these compounds is crucial.
1-(4-methoxyphenyl)-4-(piperidyl-methyl)penta-1,4-dien-3-one), have been identified as potent spermicides with the added benefit of inhibiting the interaction between the HIV envelope glycoprotein and the CD4 receptor on host cells [4].
Acrylophenone is closely related to acetophenone, which is a simple aromatic ketone. Understanding the properties of acetophenone provides a strong foundation for addressing challenges with its this compound derivative [1].
A powerful framework for predicting solubility is the Hansen Solubility Parameters (HSP) theory. It posits that for one material to dissolve another, their respective HSPs (which account for energy from dispersion forces, polar interactions, and hydrogen bonding) must be similar [2]. This is the scientific basis for the "like dissolves like" rule.
The table below summarizes key physical properties and solubility information for acetophenone, which can serve as a guide for initial solvent screening for this compound.
| Property | Value / Description | Relevance to this compound |
|---|---|---|
| Physical State (at 20°C) | Colorless liquid [1] | This compound is likely a liquid or low-melting-point solid. Physical state affects dissolution kinetics. |
| Melting Point | 19–20 °C [1] | If solid, heating above its melting point can facilitate dissolution. |
| Density | 1.028 g/cm³ [1] | Useful for determining if a solution will form separate layers during extraction or reaction. |
| Solubility in Water | 0.55 g/100 mL (at 25°C) [1] | Very low. Confirms this compound will also have poor solubility in aqueous systems. |
| Good Solvents | Acetone, benzene, chloroform, diethyl ether, ethanol [1] | High priority candidates for this compound. Ethanol is a common, less hazardous choice. |
| HSP Utility | Predicts surfactant adsorption on solid surfaces [3]; used to identify solvents for polymers [4] | A powerful tool for rational solvent selection to prevent issues like fouling or poor crystallization. |
For more complex solubility prediction, the following workflow outlines a systematic approach to solvent selection and troubleshooting:
Systematic Workflow for Solubility Troubleshooting
This is a standard and reliable method for determining saturation concentration [4] [5].
Solubility (g/g or g/mL) = Mass of Residue / Mass of FiltrateThis protocol is highly effective for creating custom solvent systems for processes like crystallization or precipitation, as demonstrated for polymers [4].
Q1: What should I do if my reaction mixture precipitates? This is a common issue. Follow the troubleshooting workflow:
Q2: How can I improve the crystallization of my final product? Crystallization is a balance between solubility and supersaturation.
Q3: Are there any specific safety concerns with these solvents? Yes, always consult Safety Data Sheets (SDS).
Here are answers to some commonly encountered questions during acrylophenone functionalization.
Q1: What is the most critical side reaction to control during this compound functionalization? A primary concern is unwanted intramolecular cyclization, particularly under acidic conditions. Acrylophenones are known to readily cyclize to form indanone derivatives, which can consume your desired product and complicate purification [1].
Q2: My reaction yields a rough, orange-peel-like solid. What happened? A rough, uneven solid often indicates that the coating or product has dried too quickly, a phenomenon sometimes referred to as "Orange Peel Roughness" or spray drying [2]. This can occur if the solvent is evaporated too rapidly or under conditions that prevent the formation of a smooth film.
Q3: How can I prevent the premature cyclization of my this compound intermediate? To prevent premature cyclization [1]:
Q4: Are there any specific handling or safety concerns with acrylophenones? Yes. Basic this compound (CAS 768-03-6) is classified as harmful by inhalation, in contact with skin, and if swallowed [3]. Always handle it in a chemical fume hood, wear appropriate personal protective equipment (PPE) including gloves and safety goggles, and store it in closed vessels at recommended temperatures (e.g., -20°C) [3].
The table below outlines specific problems, their likely causes, and recommended solutions.
| Problem & Symptoms | Possible Cause | Recommended Solution |
|---|---|---|
| Unwanted Cyclization: Formation of indanone side products [1]. | Reaction mixture exposed to acidic conditions prematurely. | Use neutral or basic conditions; strictly control acid catalyst addition in later steps [1]. |
| Low Reaction Yield: Desired functionalization product is not obtained. | Decomposition of the this compound due to harsh conditions or polymerization [1]. | Use radical inhibitors (e.g., BHT), lower reaction temperatures, and ensure anhydrous conditions [1]. |
| Orange Peel Roughness: Product has a rough, uneven surface [2]. | Rapid, uncontrolled solvent evaporation or drying conditions. | Slow and control the solvent evaporation rate; use a different solvent mixture with a higher boiling point. |
| Logo/Breakline Bridging: Coating material fills engravings on tablets [2]. | In a coating process, this is often due to Spray Drying—the coating droplets dry before reaching the tablet surface [2]. | Optimize spray rate and solvent system to allow droplets to spread evenly upon impact. |
The following methodology, adapted from a concise synthesis of Ramelteon, details the synthesis of an this compound and its controlled cyclization [1].
Title: Two-Step α-Methylenation and Acid-Catalyzed Cyclization of a 2,3-Dihydrobenzofuran Derivative.
Objective: To convert a ketone intermediate into a tricyclic indeno-furanone via an this compound.
Step 1: α-Methylenation to Form the this compound
Step 2: Nazarov-Type Cyclization to Indanone
This workflow illustrates the careful handling required to first create the reactive this compound and then deliberately guide it through a cyclization, minimizing side reactions.
The table below outlines two laboratory-scale synthesis procedures for compounds structurally similar to acrylophenone.
| Compound | Synthesis Method & Reactants | Reaction Conditions | Yield | Key Notes |
|---|
| Resacetophenone (2,4-Dihydroxyacetophenone) [1] | Friedel-Crafts Acylation: Resorcinol + Glacial Acetic Acid, with ZnCl₂ as catalyst. | 1. Heat to ~152°C (initial boil). 2. Self-completes at ≤159°C for 20 min. 3. Acidic work-up with HCl/H₂O. [1] | 61-65% [1] | Anhydrous ZnCl₂ is crucial. Temperature control is vital; higher temperatures reduce yield. [1] | | Acetophenone [2] | Oxidation: Benzyl halide oxidized with 4-hydroxypyridinium nitrate/SiO₂. | 1. Microwave irradiation. 2. Room temperature. 3. Short reaction time (~5 min total). [2] | ~100% (reported) | Method involves a functionalized silica gel catalyst and a simple work-up. [2] |
While direct guides for this compound are unavailable, the principles below form a core knowledge base for scaling up fine chemical synthesis.
Purification Strategy: A major bottleneck upon scaling is purification. Normal-Phase (NP) chromatography is often the method of choice in pharmaceutical production for several reasons [3]:
General Scale-Up Challenges: When moving from lab to production, anticipate challenges with [3]:
The following diagram outlines the key stages and decision points in scaling a synthesis from the laboratory to production, incorporating purification strategy.
Here are examples of FAQs that could address user issues, based on the available information and common scale-up challenges.
Q1: My reaction yield drops significantly when I try to scale up the synthesis of a ketone. What could be the cause?
Q2: The purification step is my bottleneck. How can I make it more efficient?
Q3: The scaled-up product does not meet the purity specification. How should I proceed?
For a researcher, selecting the right analytical technique depends on the specific impurities of concern. The table below summarizes the core methods applicable to acrylophenone purity assessment.
| Method | Key Applications for Purity Assessment | Key Parameters/Information Obtained |
|---|
| High-Performance Liquid Chromatography (HPLC/UHPLC) [1] [2] | Primary method for quantitative determination of purity and identification of organic impurities. | Retention Time: Identifies components. Peak Area: Quantifies components. Resolution: Separates closely eluting impurities. | | Nuclear Magnetic Resonance (NMR) Spectroscopy [3] [4] | Structural confirmation and identification of structural impurities/isomers. | Chemical Shift (δ): Reveals functional groups and molecular environment. Signal Integration: Quantifies protons. Coupling Constants (J): Provides spatial relationship between atoms. | | Infrared (IR) Spectroscopy [5] [6] | Functional group analysis; identification of carbonyl group and aromatic ring. | Vibrational Frequencies: Characteristic bands for functional groups (e.g., C=O stretch). Spectral Shifts: Indicates molecular interactions. |
Here are detailed methodologies and troubleshooting guides for the key techniques, formatted as FAQs for your support center.
Objective: To develop a reversed-phase HPLC method for the quantitative determination of this compound purity and related impurities.
Methodology Summary: Based on optimized methods for ketone and pharmaceutical compounds [1] [2].
Troubleshooting Guide:
Objective: To confirm the identity and purity of an this compound sample through 1H NMR analysis.
Methodology Summary: [4]
Spectral Interpretation Guide: this compound has the structure H₂C=CH-C(=O)-C₆H₅. You can use the spectrum of the similar compound acetic acid as a foundational guide for interpretation [4].
Troubleshooting Guide:
The following workflow summarizes the strategic approach to purity assessment:
The following table summarizes the experimental data for compound TA2, identified as the most promising "leader compound" in its series. The data is sourced from a 2016 study that synthesized a group of 1-aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one dihydrochlorides [1].
| Property | Details & Quantitative Data |
|---|---|
| Compound ID | TA2 [1] |
| IUPAC Name | 1-aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one dihydrochloride (with a methyl substituent on the phenyl ring) [1] |
| Tested Cell Lines | Tumor: Ca9-22 (human gingival carcinoma), HSC-2, HSC-3, HSC-4 (human oral squamous cell carcinomas). Non-tumor: HGF (gingival fibroblasts), HPLF (periodontal ligament fibroblasts), HPC (pulp cells) [1] |
| Key Finding | Showed selective cytotoxicity towards tumor cell lines over non-tumor oral cells [1] |
| Experimental Result | Positive selectivity (PSE) was calculated, pointing to TA2 as the leader compound for future consideration [1] |
The study you referenced employed standard protocols for synthesizing the acrylophenones and evaluating their cytotoxicity [1]. Here is a detailed breakdown of the experimental workflow:
The biological activity of acrylophenones is highly dependent on their chemical structure. The study you referenced confirms that even a small change, like adding a methyl group to the phenyl ring, can significantly impact cytotoxicity and selectivity [1]. The following diagram illustrates the core structure and the key modification that led to the identified leader compound, TA2.
The identification of TA2 as a leader compound provides a clear direction for future research. The demonstrated selective cytotoxicity is a crucial finding, as it suggests the compound can target cancer cells while minimizing damage to healthy cells, a primary goal in anticancer drug development [1].
Subsequent research efforts would logically focus on:
| Warhead Type | Inhibition Mechanism | Example Inhibitors / Complexes | Reported Advantages / Characteristics |
|---|---|---|---|
| Acrylamides / α,β-Unsaturated Carbonyls (Michael Acceptors) [1] | Covalent, irreversible | Afatinib, Ibrutinib (clinical drugs) [1] | Common organic warhead; can be limited by slow reactivity or steric hindrance [1]. |
| Rhenium(V) Complexes [1] | Coordinate covalent, irreversible | ReV complexes with S,S,S spectator ligand [1] | Rapid and selective cysteine targeting; very high potency (IC50 as low as 9 nM against SARS-CoV-2 proteases) [1]. |
| Peptide Nitriles [2] | Reversible covalent (thioimidate adduct) [2] | Peptide nitrile scaffolds [2] | Potent and fully reversible inhibition [2]. |
| Epoxides & Aziridines [3] | Covalent, irreversible | E-64 derivatives [3] | Three-membered heterocycles used as cysteine-targeting warheads [1]. |
| Vinyl Sulfones [4] | Covalent, irreversible | N-methyl piperazine-Phe-homoPhe-vinyl sulfone phenyl [4] | Effective in vivo; used to cure mice from lethal T. cruzi infection (Chagas disease) [4]. |
| Fluoromethyl Ketones (FMK) [4] | Covalent, irreversible | Mu-F-hF-FMK [4] | Can rescue mice from acute lethal infection; earlier generation of inhibitors [4]. |
Although direct data on acrylophenones is unavailable, the following insights from general cysteine protease inhibition studies provide context for how such studies are conducted.
The following diagram illustrates the general mechanism by which many covalent warheads, likely including acrylophenones, inhibit cysteine proteases. This mechanism underpins the experimental approaches described above.
The table below summarizes the general reactivity trends of different classes of α,β-unsaturated carbonyl compounds, which can be used to infer the properties of acrylophenone (an enone) [1].
| Compound Class | Example | Relative Electrophilicity & Thiol Reactivity | Key Reactivity Features |
|---|---|---|---|
| Enones (α,β-Unsaturated Ketones) | This compound, Methyl vinyl ketone | Moderate | Susceptible to nucleophilic attack at the β-carbon (conjugate addition); also reactive as dienophiles in Diels-Alder reactions [2] [1]. |
| Enals (α,β-Unsaturated Aldehydes) | Acrolein, Cinnamaldehyde | Moderate to High | Similar to enones but the aldehyde group is typically more reactive than a ketone [2] [1]. |
| Acrylamides | Acrylamide, drug molecules (Afatinib) | Low to Moderate | The electron-withdrawing amide group stabilizes the system, often leading to slower, more selective reactivity, which is desirable in covalent drugs [1]. |
| Acrylates (α,β-Unsaturated Esters) | Methyl acrylate | Low | The ester group's electron-withdrawing effect is weaker than a ketone or aldehyde, making these less reactive to conjugate addition [2] [1]. |
| Dually Activated Systems | e.g., 1,3-Dicarbonyls | High | The presence of two electron-withdrawing groups significantly increases the electrophilicity of the β-carbon [1]. |
To generate quantitative comparison data, researchers typically employ the following protocols to measure the kinetics and selectivity of these compounds.
1. Protocol for Kinetic Analysis of Thiol-Reactivity This method is used to determine the second-order rate constant ((k_2)), which quantifies how quickly a compound reacts with biological thiols, a key parameter in drug development [1].
ln([compound]_t/[compound]_0) versus time. The second-order rate constant ((k_2)) is then calculated using the formula: (k_2 = k_{obs} / [thiol]).2. Protocol for Assessing Regioselectivity in Synthesis This protocol is based on a synthetic method that demonstrates the unique reactivity of α,β-unsaturated carbonyls, where a boryl radical adds preferentially at the α-carbon instead of the more common β-position [3].
The biological and synthetic reactivity of these compounds is governed by key mechanistic pathways. The following diagram illustrates the central mechanism of action for α,β-unsaturated carbonyls.
The reactivity of this compound and its analogs stems from the conjugation between the carbonyl group and the alkene. This conjugation creates two primary electrophilic sites: the carbonyl carbon and the β-carbon [2]. As the diagram shows:
Based on the compiled information, here are the critical factors for professionals working with these compounds:
Acetophenone shares a similar structural backbone with acrylophenone, differing only by the absence of the acrylic substituent. The data below for acetophenone can serve as a useful reference point. The chemical shifts can vary significantly based on the solvent, magnetic field strength, and specific substituents [1] [2].
The table below summarizes proton (1H) and carbon (13C) NMR data for acetophenone from two different sources.
| Nucleus | Assignment | Chemical Shift (δ in ppm) [1] | Conditions [1] | Chemical Shift (δ in ppm) [2] | Conditions [2] |
|---|---|---|---|---|---|
| 1H | Methyl (CH₃) | 2.66 | 90 MHz, CDCl₃, ref: TMS | 2.658 | 400 MHz, D₂O, ref: DSS |
| 1H | Aromatic ortho H | 7.99 | 90 MHz, CDCl₃, ref: TMS | 7.994 | 400 MHz, D₂O, ref: DSS |
| 1H | Aromatic para H | 7.69 | 90 MHz, CDCl₃, ref: TMS | 7.69 | 400 MHz, D₂O, ref: DSS |
| 1H | Aromatic meta H | 7.55 | 90 MHz, CDCl₃, ref: TMS | 7.552 | 400 MHz, D₂O, ref: DSS |
| 13C | Carbonyl (C=O) | Not Provided | 90 MHz, CDCl₃, ref: TMS | 203.15* | 400 MHz, D₂O, ref: DSS |
| 13C | Methyl (CH₃) | Not Provided | 90 MHz, CDCl₃, ref: TMS | 28.848 | 400 MHz, D₂O, ref: DSS |
| 13C | Aromatic C-I/Pso | 137.5 | 90 MHz, CDCl₃, ref: TMS | 136.848 | 400 MHz, D₂O, ref: DSS |
| 13C | Aromatic C-ortho | 128.5 | 90 MHz, CDCl₃, ref: TMS | 131.253 | 400 MHz, D₂O, ref: DSS |
| 13C | Aromatic C-meta | 128.5 | 90 MHz, CDCl₃, ref: TMS | 131.511 | 400 MHz, D₂O, ref: DSS |
Note: The value for the carbonyl carbon in [2] is calculated based on the provided data for consistency with the other carbon shifts.
For a comprehensive characterization of an organic molecule like this compound, a multi-step NMR protocol is standard practice. The following workflow outlines the key stages, from sample preparation to data analysis.
Here is a detailed explanation of each step shown in the diagram:
Sample Preparation: A sample is typically prepared by dissolving 2-50 mg of the pure compound in a deuterated solvent [3]. Common solvents include CDCl₃ or D₂O, which are used to avoid a strong signal from the solvent's own protons [3]. The sample is placed in a specialized, uniform 5 mm glass NMR tube [4].
Instrument Setup: The spectrometer is tuned to the specific nucleus being studied (e.g., ¹H or ¹³C) [4]. The magnetic field is made extremely uniform (a process called shimming) to achieve high resolution. The instrument also maintains a "lock" on the deuterium signal of the solvent to ensure field stability during the experiment [3].
1D Spectrum Acquisition:
2D Spectrum Acquisition: These experiments establish correlations between nuclei and are crucial for unambiguous structural assignment [3] [6].
Data Processing: The raw data (a Free Induction Decay, or FID) is converted into a readable spectrum using a Fourier Transform [3]. The spectrum is then calibrated, with the chemical shift often referenced to tetramethylsilane (TMS) at 0 ppm or the residual proton peak of the solvent [3].
Data Analysis and Structural Assignment: The final step involves synthesizing all data—chemical shifts, coupling constants, and 2D correlations—to propose and verify the molecular structure [4].
The table below summarizes the identified synthesis routes for acrylophenone based on the search results.
| Synthesis Method | Key Reagents & Conditions | Key Advantages | Key Limitations/Notes |
|---|---|---|---|
| Mannich Reaction [1] [2] | Acetophenone, Formaldehyde, Amine Hydrochloride (e.g., HCl); often reflux in aqueous or mixed solvent. | Well-established, single-pot procedure; versatile for derivatives. [1] | Requires an elimination step; can involve extended reaction times with conventional heating. [1] |
| Friedel-Crafts Acylation [3] | Benzene, Acryloyl Chloride, Lewis Acid (e.g., AlCl3), low temperatures in Dichloromethane. | Direct acylation pathway. | Requires handling of sensitive acryloyl chloride and powerful Lewis acids; lower temperatures required. [3] |
| Alkylation of Acetophenone [3] | Acetophenone, Formaldehyde, modified zeolite catalysts. | Mentions the use of heterogeneous catalysts. | Specific details on yield and experimental protocols are not provided in the available sources. |
| Claisen-Schmidt Condensation [3] | Information is not available in the search results. | Mentioned as an alternative route. [3] | No specific experimental data or details are provided in the available sources. |
The Mannich reaction is the most documented method for synthesizing this compound and its derivatives. The following workflow outlines the key stages, with specific examples from the literature for different derivatives.
Specific Examples from Literature:
For a rigorous comparison guide, the following data points are typically required but were not consistently available across all methods in the searched literature:
To build a more complete comparison, I suggest you:
The tables below summarize key spectroscopic data for acetophenone, which can serve as a reference point.
Table 1: UV-Vis Absorption Data for Acetophenone
| Property | Value |
|---|---|
| Absorption Wavelength (λ_max) | 241 nm [1] |
| Molar Absorptivity (ε) | 12,800 M⁻¹cm⁻¹ at 241 nm [1] |
| Solvent | Ethanol [1] |
| Instrument | Agilent 8453 [1] |
Table 2: IR Spectroscopy and Other Physical Properties
| Property | Value / Description |
|---|---|
| IR Spectrum | Gas-phase spectrum available in the NIST database [2]. |
| Vibrational Modes | Key bands include C=O stretch, C–H stretch, and aromatic ring breathing vibrations [3]. |
| Molecular Weight | 120.15 g/mol [2] [4] |
| CAS Registry Number | 98-86-2 [1] [2] [4] |
For researchers aiming to reproduce or build upon this data, here are the methodologies derived from the search results.
Protocol 1: UV-Vis Absorption Spectroscopy (for data in Table 1)
Protocol 2: Raman Spectroscopy (for vibrational analysis)
Protocol 3: IR Spectroscopy
The diagram below outlines a generalized workflow for the spectroscopic characterization of a compound like acetophenone, integrating the protocols above.